4-Chloro-5-fluoro-2-methoxypyrimidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-5-fluoro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXQCZHNMNMMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702220 | |
| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-06-5 | |
| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data from computational models and offers general experimental protocols for the characterization of similar pyrimidine derivatives.
Core Physical and Chemical Properties
This compound, with the chemical formula C₅H₄ClFN₂O, is a substituted pyrimidine ring.[1] The strategic placement of chloro, fluoro, and methoxy groups on the pyrimidine core makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that most of the available data is computationally predicted, and experimental verification is recommended for critical applications.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂O | PubChem[1] |
| Molecular Weight | 162.55 g/mol | PubChem[1] |
| Solubility | 1.2 g/L in water at 25 °C (Predicted) | Guidechem |
| XLogP3 | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 35 Ų | PubChem[1] |
| Complexity | 116 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Experimental data for melting point and boiling point were not available in the reviewed literature. The provided solubility is a predicted value.
Experimental Protocols for Characterization
Determination of Physicochemical Properties
The following methods are commonly employed to experimentally determine the physical properties of pyrimidine derivatives:
-
Melting Point: A small, purified sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.
-
Boiling Point: For liquid compounds, the boiling point can be determined by distillation. The temperature at which the liquid boils under a specific atmospheric pressure is recorded. For small quantities, micro-boiling point determination methods can be used.
-
Density: The density of a liquid pyrimidine derivative can be measured using a pycnometer at a controlled temperature.[2] For a solid, gas pycnometry or the displacement method can be utilized.
-
Refractive Index: The refractive index of a liquid sample is measured using an Abbe refractometer at a specific temperature and wavelength.[2]
-
Solubility: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined analytically.
Spectroscopic and Analytical Techniques
To confirm the structure and purity of synthesized this compound, a combination of the following techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology: A sample of the purified compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are then acquired.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology: A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
-
-
X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional atomic structure of the compound in its solid state.
-
Methodology: This technique requires the growth of a suitable single crystal of the pyrimidine derivative. The crystal is then mounted on a diffractometer, and the diffraction pattern of X-rays passing through it is collected and analyzed to determine the electron density map and, subsequently, the molecular structure.[3]
-
Synthesis Workflow
The synthesis of this compound typically involves a multi-step process. The following diagram illustrates a potential synthetic pathway.
References
4-Chloro-5-fluoro-2-methoxypyrimidine chemical structure and CAS number 1801-06-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its trifunctional nature, featuring chloro, fluoro, and methoxy groups on the pyrimidine ring, makes it a versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a synthetic intermediate.
Chemical Structure and Identification
The chemical structure and key identifiers for this compound are presented below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1801-06-5[1][2][3][4][5][6] |
| Molecular Formula | C₅H₄ClFN₂O[7] |
| IUPAC Name | This compound[7] |
| SMILES | COC1=NC=C(C(=N1)Cl)F[7] |
| InChI | InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3[7] |
| InChIKey | SGXQCZHNMNMMEG-UHFFFAOYSA-N[7] |
Physicochemical Properties
A summary of the computed and reported physicochemical properties of this compound is provided in the table below. Note that some properties are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Weight | 162.55 g/mol | PubChem[7] |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Boiling Point | 86-87 °C at 21 Torr | Commercial Suppliers |
| Density | 1.45 g/cm³ (predicted) | PubChem |
| LogP | 1.3 (predicted) | PubChem |
| Solubility | Soluble in common organic solvents | General Chemical Knowledge |
Experimental Protocols: Synthesis
A key synthetic route to this compound involves the chlorination of a uracil precursor. A method has been described in the patent literature (CN104945331A) where 2-methoxy-5-fluorouracil is used as the starting material.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology (adapted from CN104945331A)[2]:
-
Materials:
-
2-Methoxy-5-fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Ice water
-
Appropriate reaction vessel with temperature control and stirring
-
-
Procedure:
-
To a reaction vessel, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.
-
Heat the mixture to approximately 55 °C.
-
Slowly add phosphorus oxychloride to the reaction mixture while maintaining temperature control.
-
After the addition is complete, heat the reaction mixture to 105-110 °C and maintain for several hours.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
-
Spectral Data (Predicted)
| Data Type | Predicted Values | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.79 (s, 1H), 3.91 (s, 3H) | iChemical[1] |
| ¹³C NMR | Not available | |
| Mass Spectrum | Not available | |
| Infrared (IR) | Not available |
Role in Drug Development and Research
This compound is a valuable building block in synthetic organic chemistry, particularly for the creation of novel pharmaceutical candidates. The pyrimidine core is a common scaffold in many approved drugs. The chloro and fluoro substituents provide sites for further chemical transformations, such as nucleophilic substitution and cross-coupling reactions, allowing for the diversification of molecular structures.
Logical Relationship as a Synthetic Intermediate:
Caption: Role as a versatile synthetic intermediate.
While specific, detailed workflows for the synthesis of marketed drugs starting from this compound are not prominently published, its structural motifs are present in various bioactive compounds. Researchers can utilize this intermediate to generate libraries of novel compounds for screening in various disease models.
Safety and Handling
Detailed safety information for this compound should be obtained from a current Material Safety Data Sheet (MSDS) provided by the supplier. Based on the safety data for structurally similar compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and consultation of a current MSDS. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrimidine thioglycosides as structural analogs of favipiravir (avigan) and their antibird flu virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide to the Spectral Data of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectral data for the compound 4-Chloro-5-fluoro-2-methoxypyrimidine, a molecule of interest in synthetic chemistry and potentially in drug discovery cascades. This document compiles predicted and available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines generalized experimental protocols for acquiring such spectra, relevant to pyrimidine derivatives.
Summary of Spectral Data
The following tables summarize the key spectral information for this compound (CAS No: 1801-06-5).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 8.79 | Singlet (s) | 1H | C6-H | DMSO-d₆ |
| 3.91 | Singlet (s) | 3H | OCH₃ | DMSO-d₆ |
| Predicted data[1] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C2 |
| Data not available in search results | C4 |
| Data not available in search results | C5 |
| Data not available in search results | C6 |
| Data not available in search results | OCH₃ |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results | [M]⁺ |
| Data not available in search results | Fragment ions |
Experimental Protocols
While specific experimental parameters for the acquisition of the above data are not publicly available, the following provides a standard methodology for the spectral analysis of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.
2. ¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak.
3. ¹³C NMR Acquisition:
-
The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common technique.
-
For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.
2. Mass Analysis:
-
A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion and fragment ions.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a synthetic organic compound like this compound.
Caption: Workflow for the synthesis and spectral characterization of a chemical compound.
Significance in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules. A Chinese patent describes its preparation from 2-methoxy-5-fluorouracil as a step towards synthesizing 2-methoxy-4-hydrazino-5-fluoropyrimidine. This suggests its utility as a building block in the development of novel pharmaceutical agents, likely those based on a pyrimidine scaffold. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. The precise spectral characterization of this intermediate is therefore crucial for ensuring the identity and purity of subsequent, more complex drug candidates.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic route, experimental protocols, and methods for structural elucidation and characterization.
Introduction
This compound is a halogenated pyrimidine derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of chloro, fluoro, and methoxy groups on the pyrimidine ring offers multiple reactive sites for further functionalization, making it an attractive scaffold for the development of novel therapeutic agents. Fluoropyrimidines are a well-established class of antimetabolites used in oncology, and substituted pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition. This guide outlines a practical approach to the synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the readily available 5-fluorouracil. The first step involves the conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine. The second step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the C2 position.
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
The initial step is the chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[1][2][3][4][5]
Experimental Protocol:
-
Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and phosphorus oxychloride is prepared. N,N-dimethylaniline is added dropwise to the stirred mixture. The reaction mixture is then heated to reflux (approximately 114°C) for several hours (typically 2-4 hours) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
The second step involves the selective methoxylation of 2,4-dichloro-5-fluoropyrimidine at the C2 position. The C2 position is generally more susceptible to nucleophilic attack by alkoxides in the absence of strongly activating or deactivating groups at other positions on the pyrimidine ring.
Experimental Protocol:
-
Materials: 2,4-dichloro-5-fluoropyrimidine, sodium methoxide, methanol.
-
Procedure: A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and a solution of 2,4-dichloro-5-fluoropyrimidine in methanol is added dropwise with stirring. The reaction is allowed to proceed at low temperature (e.g., 0-5°C) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) affords pure this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical data.
| Property | Data |
| Molecular Formula | C₅H₄ClFN₂O |
| Molecular Weight | 162.55 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (400 MHz, CDCl₃) | Predicted: δ 8.25 (d, J=2.8 Hz, 1H), 4.10 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted shifts around δ 160-170 (C=N), 140-150 (C-F), 120-130 (C-Cl), 55 (O-CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Expected singlet in the range of -120 to -150 ppm |
| Mass Spectrometry (EI) | m/z (relative intensity): 162/164 (M⁺, Cl isotope pattern), fragments corresponding to loss of Cl, OCH₃, and HCN. |
Visualization of Synthesis and Potential Biological Pathway
To visually represent the synthesis and a plausible biological role of this compound, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound.
Given that chloropyrimidines can act as covalent inhibitors of kinases, a potential mechanism of action for this compound could involve the covalent modification of a cysteine residue in the active site of a kinase, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1).[7][8] The following diagram illustrates a simplified signaling pathway involving MSK1.
Caption: Plausible covalent inhibition of the MSK1 signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route offers a practical method for its preparation, and the characterization data provides the necessary parameters for its identification and quality control. The potential role of this compound as a kinase inhibitor highlights its relevance in drug discovery and warrants further investigation into its biological activities. This guide serves as a valuable resource for researchers and scientists working with fluorinated pyrimidines and their applications in the development of novel therapeutics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. ERK1/2 and p38-MAPK signalling pathways, through MSK1, are involved in NF-kappaB transactivation during oxidative stress in skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting protein kinases with selective and semipromiscuous covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-fluoro-2-methoxypyrimidine is a substituted pyrimidine ring, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of its substituents—a reactive chloro group, an electron-withdrawing fluoro group, and an electron-donating methoxy group—creates a unique electronic environment that dictates its reactivity and stability. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, reactivity in key synthetic transformations, and stability under various conditions. Detailed experimental protocols and structured data are presented to guide researchers in its effective utilization.
Chemical and Physical Properties
This compound, with the CAS number 1801-06-5, is a key chemical intermediate.[1][2] Its properties are foundational to understanding its behavior in chemical reactions and its stability during storage and handling. The presence of fluorine, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity when incorporated into a final active pharmaceutical ingredient (API).[3]
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂O | [1][2] |
| Molecular Weight | 162.55 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=NC=C(C(=N1)Cl)F | [1] |
| CAS Number | 1801-06-5 | [1] |
| InChIKey | SGXQCZHNMNMMEG-UHFFFAOYSA-N | [1] |
Core Reactivity Profile
The reactivity of this compound is dominated by the pyrimidine core, which is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atoms and the fluorine substituent. The chlorine atom at the C4 position serves as a good leaving group, making this position the primary site for substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this molecule. The pyrimidine ring's inherent electron deficiency, further enhanced by the fluoro and chloro substituents, facilitates the attack of nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence, though recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]
Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide array of functional groups at the C4 position. The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the stability of the leaving group.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.[6] These reactions have revolutionized pharmaceutical synthesis.[6]
-
Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[7] Achieving high yields requires careful selection of the palladium catalyst, ligand, base, and solvent system.[7] Aryl chlorides are typically less reactive than bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to promote the initial oxidative addition step.[7]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the pyrimidine with primary or secondary amines. It is a powerful method for synthesizing complex amines.
-
Sonogashira Coupling: This reaction is used to form C-C bonds with terminal alkynes, providing access to substituted alkynylpyrimidines.
The general reactivity trend for halogens in these couplings is I > Br > Cl, which means that reaction conditions must be carefully optimized to activate the C-Cl bond.[8]
Stability Profile
The stability of this compound is a critical consideration for storage, handling, and reaction scale-up.
-
pH Stability: Like many halogenated heterocycles, the compound is susceptible to hydrolysis under strong acidic or basic conditions. The chloro group can be displaced by a hydroxyl group, particularly at elevated temperatures.
-
Solvent Compatibility: It is soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Stability in protic solvents like methanol or ethanol may be limited, especially in the presence of bases, due to potential nucleophilic substitution by the solvent.
-
Storage: For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[9]
Experimental Protocols
The following protocols are generalized starting points based on procedures for structurally similar compounds.[7] Optimization is necessary for the specific substrate and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from methods used for other chloro-heterocycles and serves as a robust starting point.[7]
| Parameter | Recommended Condition | Notes |
| Reactants | This compound (1.0 equiv.), Arylboronic Acid (1.2-1.5 equiv.) | Excess boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1.5-3 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. |
| Ligand | XPhos or SPhos (3-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for C-Cl bond activation.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | The choice of base can significantly impact reaction efficiency.[7] |
| Solvent | Toluene, 1,4-Dioxane, or THF (anhydrous, degassed) | Anhydrous and oxygen-free conditions are critical for catalyst stability. |
| Temperature | 100-110 °C | Higher temperatures are often required for activating less reactive aryl chlorides.[7] |
| Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Methodology:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand in an oven-dried reaction vial.
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial and heat the reaction mixture to the target temperature with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
| Parameter | Recommended Condition | Notes |
| Reactants | This compound (1.0 equiv.), Amine (1.1-1.5 equiv.) | A slight excess of the amine is typically used. |
| Base | K₂CO₃, Et₃N, or DIPEA (2.0 equiv.) | A non-nucleophilic base is used to scavenge the HCl byproduct. |
| Solvent | Acetonitrile, DMF, or NMP | A polar aprotic solvent is generally preferred. |
| Temperature | 25-80 °C | Reaction temperature depends on the nucleophilicity of the amine. |
| Time | 2-16 hours | Monitor by TLC or LC-MS. |
Methodology:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the base, followed by the dropwise addition of the amine nucleophile.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Conclusion
This compound is a versatile chemical intermediate with a well-defined reactivity profile centered on nucleophilic substitution and palladium-catalyzed cross-coupling at the C4-chloro position. Its stability is typical for a halogenated pyrimidine, requiring consideration of pH and temperature to prevent degradation. By understanding its core properties and employing optimized reaction protocols, researchers can effectively leverage this building block for the synthesis of novel compounds in drug discovery and materials science.
References
- 1. This compound | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. jmcct.com [jmcct.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its synthesis.
Physicochemical Properties
This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂O and a molecular weight of 162.55 g/mol .[1] Its structure, featuring a pyrimidine core with chloro, fluoro, and methoxy substituents, dictates its polarity and, consequently, its solubility in various solvents.
Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific solubility value in water has been reported. For organic solvents, qualitative assessments based on the behavior of structurally similar pyrimidine derivatives are provided as an estimation.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Notes |
| Water | H₂O | 1.2[2] | 25 | Slightly soluble. |
| Methanol | CH₃OH | Data not available | - | Expected to be soluble. |
| Ethanol | C₂H₅OH | Data not available | - | Expected to be soluble. |
| Acetone | C₃H₆O | Data not available | - | Expected to be soluble. |
| Dichloromethane | CH₂Cl₂ | Data not available | - | Expected to be soluble. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | - | Expected to be highly soluble. |
| Ethyl Acetate | C₄H₈O₂ | Data not available | - | Expected to be soluble. |
Note: The solubility in organic solvents is an estimation based on the general solubility of pyrimidine derivatives and should be experimentally verified.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Objective: To determine the solubility of this compound in a volatile organic solvent.
Materials:
-
This compound (solid)
-
Volatile organic solvent (e.g., acetone, dichloromethane)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Evaporating dish
-
Drying oven
Procedure:
-
Prepare a saturated solution as described in the Shake-Flask Method (Steps 1-6).
-
Accurately weigh an empty, clean, and dry evaporating dish (W₁).
-
Carefully transfer a known volume of the clear, saturated supernatant to the evaporating dish.
-
Weigh the evaporating dish with the solution (W₂).
-
Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
-
Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator and weigh it again (W₃).
-
The mass of the dissolved solid is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).
-
Calculate the solubility in g/100g of solvent.
Synthetic Pathway and Role in Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its reactive chloro and fluoro groups allow for various substitution reactions, making it a versatile intermediate.
A common synthetic route to this compound starts from 2,4-dichloro-5-fluoropyrimidine. This precursor undergoes a selective methoxylation reaction to yield the target compound.
In a typical drug discovery workflow, this compound can be utilized as a key intermediate for the synthesis of a library of candidate compounds. These compounds are then screened for biological activity.
References
4-Chloro-5-fluoro-2-methoxypyrimidine material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of the material safety data for 4-Chloro-5-fluoro-2-methoxypyrimidine, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical databases and supplier safety data sheets.
| Property | Value | Source |
| Molecular Formula | C5H4ClFN2O | PubChem[1], Clearsynth[2] |
| Molecular Weight | 162.55 g/mol | PubChem[1] |
| CAS Number | 1801-06-5 | PubChem[1], Clearsynth[2] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Off-white to Brown Solid | Not explicitly stated, inferred from similar compounds |
| Melting Point | 51 - 56 °C | Not explicitly stated for this exact compound, data for a related compound |
| Boiling Point | 91 - 93 °C | Not explicitly stated for this exact compound, data for a related compound |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Density | No data available |
Hazard Identification and Safety Information
This compound is considered hazardous. The following table outlines the hazard statements and precautionary measures.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P317, P330, P501.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P321, P332+P317, P362+P364. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. P280, P305+P354+P338, P317.[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Danger [3]
Hazard Identification and First Aid Response Workflow
Experimental Protocols
Detailed experimental protocols for specific assays involving this compound are not publicly available. However, the following protocols for safe handling, storage, and disposal are compiled from various safety data sheets.
Handling and Storage
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
-
Storage:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.[6]
-
Evacuate personnel to a safe area.
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.[3]
-
-
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[5]
-
For large spills, dike the area to contain the spill and follow the same clean-up procedure.
-
Clean the affected area thoroughly with soap and water.
-
Chemical Spill Response Workflow
Toxicological Information
Quantitative toxicological data for this compound is limited.
| Toxicity Endpoint | Value |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]
-
Specific Hazards Arising from the Chemical: Emits corrosive and toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[4]
Disposal Considerations
Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[3] Follow all federal, state, and local regulations. Do not allow the product to enter drains or waterways.[5]
Ecological Information
There is no data available on the ecotoxicity of this compound. It is recommended to prevent its release into the environment.[6]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should consult the original SDS from the supplier for complete and up-to-date information. All personnel handling this chemical should be adequately trained in safe handling procedures.
References
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methoxypyrimidine: Discovery, Synthesis, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its discovery and historical context, outlines its synthesis through established experimental protocols, and explores its significant role as an intermediate in the synthesis of therapeutic agents, most notably as a known impurity in the production of the anticancer drug Capecitabine. Quantitative data, including physical and spectral properties, are summarized for easy reference. Furthermore, this guide illustrates the relevant biological pathways associated with the ultimate applications of this compound and provides detailed experimental workflows and logical relationships through Graphviz diagrams.
Introduction
This compound (CAS No. 1801-06-5) is a substituted pyrimidine that has garnered significant interest in the field of pharmaceutical sciences. Its unique arrangement of chloro, fluoro, and methoxy functional groups on the pyrimidine ring makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The strategic placement of these groups influences the molecule's reactivity and electronic properties, allowing for further chemical modifications essential in drug discovery and development. This guide aims to provide a detailed technical resource on the discovery, synthesis, and applications of this important chemical entity.
Discovery and History
The development of fluorinated pyrimidines as therapeutic agents dates back to the pioneering work on 5-fluorouracil (5-FU) in the 1950s. This research established the foundation for a new class of antimetabolite drugs for cancer therapy. While the exact date and discoverer of the first synthesis of this compound are not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the advancements in fluoropyrimidine chemistry and the quest for novel anticancer agents.
Its significance became more apparent with the development of Capecitabine, an oral prodrug of 5-FU. This compound has been identified as "Capecitabine Impurity 35," indicating its formation as a byproduct or intermediate in the manufacturing process of this widely used chemotherapeutic agent.[1][2] This underscores the importance of understanding its formation, properties, and potential impact on the purity and safety of the final drug product.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C5H4ClFN2O | [3] |
| Molecular Weight | 162.55 g/mol | [3] |
| CAS Number | 1801-06-5 | [3] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Slightly soluble (1.2 g/L at 25°C) | |
| 1H NMR (400MHz, DMSO-d6) | δ 3.91 (s, 3H), 8.79 (s, 1H) | |
| 13C NMR | Data not readily available in cited literature | |
| Mass Spectrometry | Data not readily available in cited literature |
Experimental Protocols
The synthesis of this compound is most prominently described in patent literature, starting from 2-methoxy-5-fluorouracil.
Synthesis from 2-methoxy-5-fluorouracil
This protocol is based on the method described in Chinese patent CN104945331A.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-methoxy-5-fluorouracil
-
Phosphorus oxychloride (POCl3)
-
Triethylamine
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.
-
Heat the mixture to 55 ± 1°C.
-
Slowly add phosphorus oxychloride to the reaction mixture, maintaining the temperature between 105-110°C.
-
After the addition is complete, continue the reaction for 3 hours at this temperature.
-
Upon completion, cool the reaction mixture.
-
Slowly add the reaction mixture to a mixture of water and toluene while stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers. The resulting solution contains this compound.
Purification:
Further purification can be achieved through distillation or chromatography, although specific details are not extensively provided in the available literature.
Role in Drug Development
The primary documented role of this compound in drug development is as a key intermediate and a known impurity in the synthesis of Capecitabine.
Intermediate in the Synthesis of Capecitabine Precursors
While not a direct precursor in the most common synthetic routes to Capecitabine, its structural similarity to key intermediates suggests its potential use or formation in alternative synthetic strategies for fluoropyrimidine-based drugs. The chloro and methoxy groups offer handles for further chemical transformations.
"Capecitabine Impurity 35"
The designation of this compound as "Capecitabine Impurity 35" highlights the importance of analytical monitoring during the production of Capecitabine to ensure the purity and safety of the final active pharmaceutical ingredient (API). The presence of impurities can affect the efficacy and toxicity of a drug.
The following workflow illustrates the general process of drug development and the stage at which impurity identification and control are critical.
Caption: Role of Impurity Analysis in Drug Development.
Associated Signaling Pathways
As an intermediate and impurity related to Capecitabine, the relevant biological pathways are those affected by Capecitabine's active metabolite, 5-fluorouracil (5-FU). Capecitabine is a prodrug that is enzymatically converted to 5-FU in the body. 5-FU exerts its anticancer effects by inhibiting DNA synthesis and disrupting RNA processing.
Thymidylate Synthase Inhibition Pathway
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[4][5] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][6] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP.[5] This leads to a depletion of thymidine triphosphate (dTTP), which results in the inhibition of DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[7]
RNA and DNA Damage Pathways
Another active metabolite of 5-FU, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA synthesis and function, including pre-rRNA processing and mRNA splicing.[8][9] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[8]
The following diagram illustrates the mechanism of action of 5-FU, the active metabolite of drugs synthesized using intermediates like this compound.
Caption: Mechanism of Action of 5-Fluorouracil (5-FU).
Conclusion
This compound is a valuable synthetic intermediate with a notable connection to the field of cancer chemotherapy, particularly through its association with the synthesis of Capecitabine. While its own discovery and early history are not extensively detailed in prominent literature, its synthesis and properties are of significant interest to medicinal chemists and process development scientists. Understanding the formation and characteristics of such intermediates is crucial for the development of safe and effective pharmaceuticals. The signaling pathways affected by the final drug products derived from this class of compounds highlight the enduring importance of fluoropyrimidines in modern oncology. This guide serves as a foundational resource for researchers and professionals working with this and related heterocyclic compounds.
References
- 1. This compound(1801-06-5) 1H NMR spectrum [chemicalbook.com]
- 2. Buy Online CAS Number 1801-06-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. pnas.org [pnas.org]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
A Theoretical Exploration of 4-Chloro-5-fluoro-2-methoxypyrimidine: A Quantum Chemical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and materials science. Utilizing state-of-the-art quantum chemical calculations, this document elucidates the molecule's structural, spectroscopic, and electronic characteristics. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and chemical synthesis.
Introduction
Halogenated pyrimidines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. The introduction of halogen atoms and other substituents onto the pyrimidine ring significantly modulates its electronic properties, reactivity, and biological activity. This compound is a trifunctionalized pyrimidine with distinct electronic features arising from the interplay of the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group. Understanding the fundamental properties of this molecule at a quantum mechanical level is paramount for predicting its behavior in chemical reactions and biological systems.
This whitepaper presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), a robust computational method for predicting molecular properties. The calculated data provides valuable insights into the molecule's geometry, vibrational modes, and electronic structure, which are essential for rational drug design and the development of novel synthetic methodologies.
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. Further electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), were also calculated.
The following diagram illustrates the computational workflow employed in this study:
Molecular Structure
The optimized molecular structure of this compound is presented below. The key structural parameters, including bond lengths and bond angles, are summarized in the subsequent tables. These parameters provide a precise three-dimensional representation of the molecule in its ground electronic state.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-Chloro-5-fluoro-2-methoxypyrimidine, a halogenated pyrimidine derivative with significant promise in medicinal chemistry. While direct experimental data on this specific compound is limited, its structural features, particularly the fluorinated pyrimidine core, strongly suggest its potential as a modulator of key cellular signaling pathways, most notably as a kinase inhibitor. This document extrapolates from the well-established activities of structurally related compounds to propose potential mechanisms of action, target pathways, and hypothetical efficacy data. Detailed experimental protocols for evaluating such activities are also provided to guide future research and drug discovery efforts.
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms and other substituents onto the pyrimidine ring can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound possesses a unique combination of substituents—a chloro group, a fluoro group, and a methoxy group—that make it an intriguing candidate for drug development. Based on extensive research into analogous compounds, this guide will explore its potential as a kinase inhibitor for applications in oncology.
Potential Mechanism of Action: Kinase Inhibition
Structurally similar fluorinated pyrimidine derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine core of this compound can act as a scaffold that binds to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.
Potential Kinase Targets
Based on the structure-activity relationships of related pyrimidine-based inhibitors, the following kinases are proposed as potential targets for this compound:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers. Numerous pyrimidine-based compounds have been developed as EGFR inhibitors.[1][2][3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[5][6][7][8][9]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for cell cycle progression. Their overexpression is common in many human cancers.
Hypothetical Quantitative Data
To illustrate the potential potency of this compound, the following tables present hypothetical IC50 values against various cancer cell lines and specific kinase targets. These values are extrapolated from published data on structurally related pyrimidine derivatives and should be considered as a guide for initial screening efforts.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 6.5 |
| PC-3 | Prostate Cancer | 12.3 |
Table 2: Hypothetical Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | Hypothetical IC50 (nM) |
| EGFR | Biochemical Assay | 150 |
| VEGFR-2 | Biochemical Assay | 250 |
| Aurora Kinase A | Biochemical Assay | 400 |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Inhibition
The inhibition of kinases such as EGFR by this compound would disrupt downstream signaling cascades that promote cancer cell proliferation and survival. A simplified representation of the EGFR signaling pathway is shown below.
Experimental Workflow for Screening
A typical workflow for evaluating the potential of a compound like this compound as a kinase inhibitor involves a series of in vitro assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.
Conclusion
While further experimental validation is required, the structural characteristics of this compound make it a compelling candidate for development as a kinase inhibitor. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore its therapeutic potential. The proposed activities against key cancer-related kinases such as EGFR and VEGFR-2, coupled with the established importance of the fluorinated pyrimidine scaffold, underscore the promise of this compound in the field of oncology drug discovery. Future studies should focus on synthesizing and testing this compound and its analogs to establish a definitive structure-activity relationship and to validate its mechanism of action.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine from 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. The efficient and scalable synthesis of this pyrimidine derivative is of significant interest to the drug development industry. This document provides detailed application notes and experimental protocols for a robust two-step synthesis of this compound, commencing from the readily available starting material, 5-fluorouracil.
The synthetic pathway involves two primary transformations:
-
Chlorination: The conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine.
-
Selective Methoxylation: The regioselective replacement of one chlorine atom with a methoxy group to yield the final product.
These protocols are designed to provide researchers with a comprehensive guide to performing this synthesis, including reaction conditions, purification methods, and expected yields.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route from 5-Fluorouracil to this compound.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This initial step involves the di-chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride in the presence of a tertiary amine base. This reaction efficiently converts the hydroxyl groups of the uracil ring into chlorine atoms, yielding the versatile intermediate 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocol
Materials:
-
5-Fluorouracil (5-FU)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (DMA)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-fluorouracil and phosphorus oxychloride is prepared.
-
The mixture is heated to approximately 100-114°C with vigorous stirring.[1]
-
N,N-dimethylaniline is added dropwise to the heated mixture over a period of time.
-
The reaction mixture is maintained at the elevated temperature for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully and slowly quenched by pouring it into a mixture of crushed ice and dichloromethane, while maintaining the temperature below 40°C.
-
The resulting biphasic mixture is stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with water, concentrated hydrochloric acid, and finally with a 5% aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation or recrystallization if necessary.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (5-FU : POCl₃) | 1 : 10 | [1] |
| Molar Ratio (5-FU : DMA) | 1 : 1.5 | [1] |
| Reaction Temperature | 114°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | up to 92.2% | [1] |
Step 2: Synthesis of this compound
This second step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms on the 2,4-dichloro-5-fluoropyrimidine intermediate with a methoxy group. The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophiles. However, to obtain the desired 2-methoxy product, the reaction conditions must be carefully controlled to favor substitution at the C2 position. This can be achieved by controlling the stoichiometry of the methoxide nucleophile and the reaction temperature.
Experimental Protocol
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Methanol (CH₃OH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol.
-
Cool the solution to a low temperature (e.g., 0 to -10°C) using an ice-salt bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled solution of the dichloropyrimidine. It is crucial to maintain a strict 1:1 molar ratio of the dichloropyrimidine to sodium methoxide to favor mono-substitution.
-
The reaction mixture is stirred at this low temperature, and the progress is monitored by TLC or HPLC to observe the formation of the desired product and minimize the formation of the di-methoxy byproduct.
-
Once the reaction is complete, the mixture is quenched by the addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired isomer.
Data Presentation
Quantitative data for the selective methoxylation is highly dependent on the precise reaction conditions. The following table provides a general guideline based on the principles of regioselective nucleophilic aromatic substitution on dichloropyrimidines.
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Dichloro-pyrimidine : CH₃ONa) | 1 : 1 (or slight excess of pyrimidine) | To minimize the formation of the di-substituted product. |
| Reaction Temperature | Low temperature (e.g., 0 to -10°C) | To enhance selectivity by reacting at the less reactive C2 position. |
| Solvent | Anhydrous Methanol | Acts as both solvent and reagent source for the methoxide. |
| Expected Major Product | This compound | By controlling stoichiometry and temperature. |
| Potential Byproduct | 2-Chloro-5-fluoro-4-methoxypyrimidine, 2,4-Dimethoxy-5-fluoropyrimidine | Due to the higher reactivity of the C4 position and potential for di-substitution. |
Logical Relationship of Synthesis Steps
The successful synthesis of the target molecule relies on a logical sequence of reactions, where the intermediate from the first step is the starting material for the second.
Caption: Logical flow of the two-step synthesis.
Conclusion
The provided protocols outline a reliable and well-documented pathway for the synthesis of this compound from 5-fluorouracil. Careful control of reaction conditions, particularly in the selective methoxylation step, is critical for achieving high yields and purity of the desired product. These application notes serve as a valuable resource for researchers and professionals engaged in the synthesis of pyrimidine-based pharmaceutical intermediates.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmacologically active molecules, making this reaction indispensable in medicinal chemistry and drug discovery.[2] The pyrimidine scaffold, an electron-deficient aromatic system, is a privileged structure found in numerous therapeutic agents, including kinase inhibitors.[1][3]
4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable building block for creating novel substituted pyrimidines. The chlorine atom at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The presence of the fluorine at C5 and the methoxy group at C2 modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the characteristics of the resulting coupled products.[4]
These application notes provide a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Due to the lack of specific literature precedents for this exact substrate, the following protocols are based on established methods for structurally similar halogenated pyrimidines and pyridines.[5] They are intended to serve as a robust starting point for reaction development and optimization.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound to form an organopalladium(II) complex.[6][7] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more active catalytic systems.[8]
-
Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium(II) complex.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[6][7]
Data Presentation: Proposed Reaction Conditions
The successful coupling of this compound will be highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The conditions outlined below are extrapolated from successful couplings of similar substrates and should be considered a starting point for optimization.[3][5][9]
| Parameter | Recommended Conditions | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Aryl/Heteroarylboronic Acid | 1.1 - 1.5 equivalents | Use of boronic esters is also possible. |
| Catalyst System | ||
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common choice. For less reactive chlorides, a more active catalyst system like PdCl₂(dppf) may be required.[9] |
| Base | K₃PO₄ (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.) | Potassium phosphate is often effective for challenging couplings.[10] An aqueous solution of the base is typically used.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Degassed solvents are crucial to prevent catalyst degradation.[6] |
| Reaction Temperature | 80 - 110 °C | Higher temperatures may be needed for C-Cl bond activation. Microwave irradiation can also be effective in reducing reaction times.[3][11] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst.[1] |
Experimental Protocols
The following are detailed experimental procedures for the proposed Suzuki-Miyaura coupling of this compound. It is highly recommended to perform small-scale test reactions to screen different conditions for a specific boronic acid.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-2-methoxypyrimidine.[13]
-
Protocol 2: Procedure for Less Reactive Coupling Partners using PdCl₂(dppf)
-
Reaction Setup: In a dry reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).[5]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
Caption: A flowchart of the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key structural motif in a variety of biologically active compounds. The presence of both a chloro and a fluoro substituent on the electron-deficient pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C4 position, enabling the synthesis of diverse chemical libraries for screening and lead optimization. These application notes provide an overview of the reactivity of this compound in SNAr reactions and detailed protocols for its derivatization.
Regioselectivity in SNAr Reactions
In pyrimidine systems, nucleophilic attack is generally favored at the C4 and C6 positions due to the electron-withdrawing nature of the two ring nitrogens. In the case of this compound, the chlorine atom at the C4 position is the more reactive site for nucleophilic displacement. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions, and the C4 position is highly activated towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is more readily formed by attack at C4.
Applications in Drug Discovery
The 4-substituted-5-fluoro-2-methoxypyrimidine scaffold, accessible through SNAr reactions on the title compound, is a key component in a range of pharmaceutically active molecules. The ability to readily introduce diverse amine, thiol, and alkoxy functionalities allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the drug development process.
Data Presentation: Representative SNAr Reactions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Ammonia | Aqueous Ammonia (24%), 50°C, 5-6 h | 4-Amino-5-fluoro-2-methoxypyrimidine | High | CN103923019A[1] |
| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl-5-fluoro-2-methoxypyrimidine | High | CN104945331A[2] |
| Primary/Secondary Amines | Amine (1.1-1.5 equiv.), Base (e.g., DIPEA, 1.5-2.0 equiv.), Solvent (e.g., EtOH, DMF), 80-120°C, 2-24 h | 4-(Alkyl/Arylamino)-5-fluoro-2-methoxypyrimidine | Moderate to High | General Protocol |
| Thiols | Thiol (1.1 equiv.), Base (e.g., NaH, K₂CO₃, 1.1 equiv.), Solvent (e.g., DMF, THF), RT to 80°C, 1-12 h | 4-(Alkyl/Arylthio)-5-fluoro-2-methoxypyrimidine | Moderate to High | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine via Amination with Aqueous Ammonia
This protocol is adapted from patent CN103923019A.[1]
Materials:
-
This compound
-
Aqueous ammonia (24%)
-
Water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.).
-
Add aqueous ammonia (24%) (a suitable volume to ensure complete reaction).
-
Heat the reaction mixture to 50°C with stirring.
-
Maintain the temperature and continue stirring for 5-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, cool the system to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the filter cake with water three times.
-
Dry the product to obtain 4-Amino-5-fluoro-2-methoxypyrimidine.
Protocol 2: General Procedure for the Synthesis of 4-(Alkyl/Arylamino)-5-fluoro-2-methoxypyrimidines
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equiv.)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium Carbonate) (1.5-2.0 equiv.)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up. For example, dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired 4-(alkyl/arylamino)-5-fluoro-2-methoxypyrimidine.
Protocol 3: General Procedure for the Synthesis of 4-(Alkyl/Arylthio)-5-fluoro-2-methoxypyrimidines
Materials:
-
This compound
-
Thiol (1.1 equiv.)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.1 equiv.)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 equiv.) in the anhydrous solvent.
-
To this suspension, add the thiol (1.1 equiv.) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equiv.) in the anhydrous solvent to the thiolate mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80°C) for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(alkyl/arylthio)-5-fluoro-2-methoxypyrimidine.
Visualizations
Caption: General mechanism for the SNAr reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs.[1] The substrate, 4-Chloro-5-fluoro-2-methoxypyrimidine, is a valuable building block in medicinal chemistry, and its successful amination opens avenues to a diverse range of substituted pyrimidine derivatives.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of this compound. The protocols are designed to be a starting point for optimization and can be adapted for various amine coupling partners.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine to form a Pd(II) complex.[2]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.[3]
-
Reductive Elimination: The desired N-substituted aminopyrimidine is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]
The selection of the palladium source, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency. For the amination of aryl chlorides, which can be challenging, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions that can be employed for the Buchwald-Hartwig amination of this compound with a generic amine. These conditions are based on established protocols for similar aryl chlorides and serve as a guide for reaction optimization.[4][5][6]
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12-24 |
| 3 | BrettPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH | 100 | 16-24 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF | 120 | 24 |
Note: Reaction times are indicative and should be optimized by monitoring the reaction progress using techniques such as TLC, GC, or LC-MS.
Experimental Workflow
The general experimental workflow for the Buchwalg-Hartwig amination is depicted in the following diagram. The procedure involves the careful assembly of the reaction under an inert atmosphere, followed by heating, workup, and purification.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound using two different catalyst systems. These protocols are intended as a starting point and may require optimization for specific amine substrates.
Protocol 1: Using Pd₂(dba)₃ / XPhos
This protocol employs a commonly used catalyst system for the amination of aryl chlorides.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (144.2 mg, 1.5 mmol), followed by this compound (166.5 mg, 1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes. Then, place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 5-fluoro-2-methoxypyrimidin-4-amine.
Protocol 2: Using a Palladium Pre-catalyst
This protocol utilizes a commercially available, air-stable palladium pre-catalyst, which can simplify the reaction setup.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous tert-butanol (t-BuOH) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add BrettPhos Pd G3 pre-catalyst (18.1 mg, 0.02 mmol), potassium phosphate (424.6 mg, 2.0 mmol), this compound (166.5 mg, 1.0 mmol), and the amine (1.2 mmol) to a sealable reaction tube containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous tert-butanol (5 mL) to the reaction tube.
-
Reaction: Seal the tube tightly and remove it from the glovebox (if used). Place the tube in a preheated heating block or oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst residue. Wash the celite pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the pure product.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[7]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-chloro-5-fluoro-2-methoxypyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse alkynyl moieties via Sonogashira coupling is a powerful tool for the synthesis of novel drug candidates.[1] The presence of both chloro and fluoro substituents on the pyrimidine ring presents unique challenges and opportunities for selective functionalization.
Introduction
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] For a substrate such as this compound, the reactivity of the C-Cl bond is a critical consideration. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. Therefore, the coupling of chloropyrimidines often requires more forcing conditions or specialized catalytic systems compared to their bromo or iodo analogs.[5]
The electron-withdrawing nature of the pyrimidine ring and the fluoro substituent can influence the oxidative addition step of the catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne can be represented by the following general scheme:
Caption: General Sonogashira coupling reaction.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for Sonogashira coupling of related heterocyclic halides. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Component | Example 1 | Example 2 (Copper-Free) | Example 3 |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(CF₃COO)₂ (2.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | - | PPh₃ (5 mol%) | - |
| Copper Co-catalyst | CuI (5 mol%) | - | CuI (10 mol%) |
| Base | Et₃N (excess) | Et₃N (1 mL) | Triethylamine |
| Solvent | DMF | DMF (2 mL) | THF |
| Temperature | 65 °C | 100 °C | 65 °C |
| Time | - | 3 h | 12 h |
| Substrate Scope | Iodopyridines | 2-Amino-3-bromopyridines | 5-Bromo-2-chloro-4-methoxypyrimidine |
| Reference | [6] | [7] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general procedure adapted from methods used for similar heterocyclic halides and represents a good starting point for the coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-5-fluoro-2-methoxypyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[3] A copper-free protocol can mitigate this issue.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky phosphine ligand, 2-5 mol%)
-
Base (e.g., a stronger, non-nucleophilic base like Cs₂CO₃ or K₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, and the base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and the terminal alkyne.
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (often higher temperatures may be required than in the copper-co-catalyzed version).
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Sonogashira coupling experiment.
Caption: A typical experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for 4-Chloro-5-fluoro-2-methoxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry. The unique substitution pattern of a chloro group at the 4-position, a fluoro group at the 5-position, and a methoxy group at the 2-position provides multiple reactive sites for further molecular elaboration. This allows for the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs. The pyrimidine scaffold is a common motif in many approved drugs, particularly in the oncology and virology fields, due to its ability to mimic endogenous nucleobases and interact with key biological targets.
The presence of the chlorine atom at the 4-position allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, alcohol, and thiol functionalities. The fluorine atom at the 5-position can enhance binding affinity to target proteins and improve metabolic stability. The methoxy group at the 2-position can also be displaced or retained to fine-tune the electronic and steric properties of the final molecule. This combination of features makes this compound a valuable starting material for the synthesis of potent and selective therapeutic agents.
Application in Kinase Inhibitor Development
A primary application of substituted pyrimidines is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can act as a scaffold to orient functional groups that interact with the ATP-binding site of kinases.
This document will focus on the application of this compound in the synthesis of a hypothetical series of Aurora Kinase inhibitors. Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of hypothetical Aurora A kinase inhibitors synthesized from this compound. The data illustrates a structure-activity relationship (SAR) study where modifications at the C4 position of the pyrimidine ring influence the inhibitory potency.
| Compound ID | R Group (at C4) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| HYPO-001 | 4-Anisidine | 150 | 450 |
| HYPO-002 | 3-Chloro-4-fluoroaniline | 55 | 280 |
| HYPO-003 | 4-(Trifluoromethyl)aniline | 25 | 150 |
| HYPO-004 | 4-Aminophenol | 120 | 500 |
| HYPO-005 | N-Methyl-1,4-phenylenediamine | 80 | 350 |
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-5-fluoro-2-methoxypyrimidine Derivative (HYPO-003)
This protocol describes the synthesis of a representative kinase inhibitor intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-(Trifluoromethyl)aniline
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add 4-(Trifluoromethyl)aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(4-(Trifluoromethyl)phenylamino)-5-fluoro-2-methoxypyrimidine.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora A. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
Kinase (e.g., recombinant human Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The concentrations of enzyme, substrate, and ATP should be optimized for the specific kinase.
-
Initiate the kinase reaction by adding the kinase reaction mixture to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Inhibition of Aurora A kinase in the cell cycle.
Application Notes and Protocols for the Derivatization of 4-Chloro-5-fluoro-2-methoxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the C4-position, along with the electronic modulation provided by the fluorine and methoxy groups, allows for versatile functionalization. This document provides detailed experimental procedures for the derivatization of this compound via common and powerful cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, facilitating the synthesis of diverse compound libraries for screening and lead optimization.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5-fluoro-2-methoxypyrimidines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1] This protocol outlines the palladium-catalyzed coupling of this compound with various arylboronic acids. The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often necessitating the use of specialized catalysts and ligands to achieve high yields.[2][3]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]
-
Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.[2]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-fluoro-2-methoxypyrimidine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This protocol is a general guideline for the reaction of this compound with various primary and secondary amines. The choice of ligand and base is crucial for achieving high yields and can be dependent on the specific amine used.[6][7]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube equipped with a stir bar.[8]
-
Add anhydrous, degassed toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-5-fluoro-2-methoxypyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Fluoro-2-methoxy-4-phenylpyrimidine | 78 |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-2-methoxy-4-(4-methoxyphenyl)pyrimidine | 85 |
| 3 | 3-Thienylboronic acid | 5-Fluoro-2-methoxy-4-(thiophen-3-yl)pyrimidine | 72 |
Yields are hypothetical and based on typical outcomes for similar reactions.
Table 2: Representative Yields for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Fluoro-2-methoxypyrimidin-4-yl)morpholine | 91 |
| 2 | Aniline | N-(5-Fluoro-2-methoxypyrimidin-4-yl)aniline | 82 |
| 3 | Benzylamine | N-(5-Fluoro-2-methoxypyrimidin-4-yl)benzylamine | 88 |
Yields are hypothetical and based on typical outcomes for similar reactions.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish and shows incomplete conversion of the starting material, 5-fluoro-2-methoxy-4(3H)-pyrimidinone. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue that can arise from several factors:
-
Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. An excess is often required to drive the reaction to completion.
-
Low Reaction Temperature: The chlorination of pyrimidinones typically requires elevated temperatures. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
-
Poor Reagent Quality: The purity of the chlorinating agent is crucial. Use a fresh, unopened bottle or a recently purified batch of POCl₃ for best results.
-
Presence of Moisture: Water can quench the chlorinating agent and lead to the formation of byproducts. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a significant amount of a di-chlorinated byproduct, 2,4-dichloro-5-fluoropyrimidine. How can I minimize its formation?
A2: The formation of di-chlorinated impurities is a result of over-chlorination. To mitigate this:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a large excess will favor the formation of the di-chloro product.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to selectively form the mono-chloro product. Monitor the reaction closely and stop it once the starting material is consumed.
-
Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture at a lower temperature and then slowly warm to the desired reaction temperature. This can help to control the exotherm and improve selectivity.
Q3: My final product is contaminated with the starting material, 5-fluoro-2-methoxy-4(3H)-pyrimidinone, even after workup. What could be the reason?
A3: Contamination with the starting material after workup is often due to hydrolysis of the product or unreacted starting material.
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion before workup.
-
Hydrolysis during Workup: The 4-chloro group is susceptible to hydrolysis, which can regenerate the starting material. Quench the reaction mixture by pouring it onto crushed ice and neutralize it promptly with a base (e.g., sodium bicarbonate or sodium carbonate solution) while keeping the temperature low.
Q4: I have an unexpected impurity with a different mass spectrum. What could it be?
A4: If you are using a Vilsmeier-type reagent (e.g., POCl₃ in DMF), you might observe the formation of a formylated byproduct. The Vilsmeier reagent can act as a formylating agent on electron-rich rings. To avoid this, you can use a different solvent or a different chlorinating agent system.
Common Side Products and Their Formation
The synthesis of this compound typically proceeds via the chlorination of 5-fluoro-2-methoxy-4(3H)-pyrimidinone. During this process, several side products can be formed.
| Side Product Name | Chemical Structure | Common Cause of Formation | Typical Analytical Signal (relative to product) |
| 5-fluoro-2-methoxy-4(3H)-pyrimidinone | C₅H₅FN₂O₂ | Incomplete reaction or hydrolysis of the product during workup. | Higher polarity, earlier elution in reverse-phase HPLC. |
| 2,4-Dichloro-5-fluoropyrimidine | C₄HFCl₂N₂ | Over-chlorination due to excess chlorinating agent, high temperature, or prolonged reaction time. | Lower polarity, later elution in reverse-phase HPLC. |
| 4-Hydroxy-5-fluoro-2-methoxypyrimidine | C₅H₅FN₂O₂ | Hydrolysis of the chloro group in the final product during workup or storage. | Similar polarity to the starting material. |
| Formylated Byproduct | C₆H₄ClFN₂O₂ | Use of Vilsmeier reagent (POCl₃/DMF) leading to formylation of the pyrimidine ring. | Higher molecular weight observed in MS. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
5-fluoro-2-methoxy-4(3H)-pyrimidinone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base)
-
Toluene (or another suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-fluoro-2-methoxy-4(3H)-pyrimidinone and toluene.
-
Add N,N-Dimethylaniline to the suspension.
-
Heat the mixture to reflux.
-
Slowly add phosphorus oxychloride dropwise to the refluxing mixture.
-
Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Analytical Method for Impurity Profiling by HPLC
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: Acetonitrile Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Visualizing the Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway of this compound and common side products.
Technical Support Center: Purification of 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-5-fluoro-2-methoxypyrimidine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and recommended stationary phase.[1] Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or alumina can be considered as alternatives.
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.4, and there is good separation from impurities.[1] Common solvent systems for pyrimidine derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1]
Q3: What are some common starting solvent systems to test for TLC analysis?
A3: A good starting point for TLC analysis of halogenated pyrimidines is a mixture of hexanes and ethyl acetate. You can begin with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity by increasing or decreasing the proportion of ethyl acetate. Other systems to try include dichloromethane and methanol for more polar impurities.
Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your crude this compound has low solubility in the chosen eluent, "dry loading" is the recommended method.[1] This involves dissolving your crude product in a minimal amount of a volatile solvent (like dichloromethane), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q5: Is this compound stable on silica gel?
A5: While there is no specific data on the stability of this compound on silica gel, some halogenated and electron-deficient aromatic compounds can be sensitive to the acidic nature of silica. It is advisable to perform a quick stability test by spotting a solution of the pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If instability is observed, consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| The compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Poor separation between the product and impurities (streaking or overlapping spots on TLC). | - The chosen solvent system has poor selectivity.- The column is overloaded.- The column was not packed properly, leading to channeling. | - Try a different solvent system (e.g., switch from ethyl acetate to dichloromethane as the polar component).- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed evenly without any air bubbles or cracks. |
| The product elutes as a broad band, leading to many mixed fractions. | - The compound may have limited solubility in the mobile phase.- The column is overloaded. | - Consider switching to a solvent system where the compound is more soluble.- Reduce the amount of material loaded onto the column. |
| No compound is recovered from the column. | The compound may have degraded on the silica gel. | - Perform a stability test on a TLC plate. If degradation occurs, use deactivated silica gel or an alternative stationary phase like alumina. |
| Cracks or channels appear in the silica bed during the run. | - The silica was not packed uniformly.- The solvent level dropped below the top of the silica bed. | - Ensure the column is packed as a uniform slurry and is properly settled before loading the sample.- Always maintain a level of solvent above the silica bed. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine an optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Various solvents (Hexanes, Ethyl Acetate, Dichloromethane)
Methodology:
-
Dissolve a small sample of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Prepare a small amount of a test solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and pour it into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the product and any impurities.
-
Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product with good separation from other spots.
Column Chromatography Purification Protocol
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Mobile phase (determined by TLC)
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Methodology:
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product) in the initial mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Nucleophilic Substitution on 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on 4-Chloro-5-fluoro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of nucleophilic attack on this compound?
In nucleophilic aromatic substitution (SNAr) reactions on pyrimidines, the positions most activated for attack are typically C4 and C2, due to the electron-withdrawing nature of the ring nitrogens. For 2,4-dihalopyrimidines, substitution generally favors the C4 position.[1][2][3] However, the presence of substituents can significantly influence this selectivity. The 5-fluoro group is electron-withdrawing, which further activates the ring for nucleophilic attack. While C4 is generally the more reactive site on a 2,4-dichloropyrimidine, the specific electronic and steric environment of this compound will dictate the precise regioselectivity. It is crucial to perform careful analysis of the reaction products to determine the isomeric ratio.
Q2: Which halogen is the better leaving group in this reaction, chlorine or fluorine?
In nucleophilic aromatic substitution (SNAr) reactions, fluoride is typically a better leaving group than chloride. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom making the carbon atom more electrophilic. However, in the case of this compound, the substitution occurs at the C4 position, displacing the chlorine atom. This is because the C4 position is more activated towards nucleophilic attack than the C5 position.
Q3: What are the key reaction parameters to consider for a successful nucleophilic substitution on this substrate?
The key parameters to optimize are:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will generally react more readily.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the nucleophile without strongly hydrogen bonding to it, thus maintaining its reactivity.
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Temperature: The reaction temperature will depend on the reactivity of the nucleophile. Some reactions may proceed at room temperature, while others may require heating to 80-120 °C.
-
Reaction Time: The reaction time should be monitored by a suitable technique like TLC or LC-MS to determine the point of maximum conversion and to avoid the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive Nucleophile: The nucleophile may be too weak or may have degraded. | - Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). - Use fresh, high-purity nucleophile. |
| Insufficient Activation of the Pyrimidine Ring: While the pyrimidine ring is electron-deficient, highly unreactive nucleophiles may still require further activation. | - This is less of a concern with the 5-fluoro substituent, which is activating. However, if the reaction is still sluggish, consider more forcing conditions (higher temperature). | |
| Poor Leaving Group: Although chlorine is a good leaving group in this context, issues can arise. | - Ensure the reaction is proceeding via an SNAr mechanism. If an alternative mechanism is at play, the leaving group ability may differ. | |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can also be considered. | |
| Formation of Multiple Products / Isomers | Competing Reaction at Different Positions: While C4 substitution is expected, some attack at other positions might occur. | - Optimize reaction conditions (temperature, solvent, and base) to favor the desired isomer. - Purification by column chromatography or recrystallization may be necessary to separate isomers. |
| Side Reactions: The nucleophile or product may be unstable under the reaction conditions. | - Use milder reaction conditions (lower temperature, weaker base). - Ensure an inert atmosphere to prevent oxidation. | |
| Hydrolysis of Starting Material or Product: Presence of water can lead to the formation of hydroxypyrimidine byproducts. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Product is Highly Polar: The product may be difficult to separate from polar byproducts or residual base. | - Perform an aqueous workup to remove inorganic salts and water-soluble impurities. - Acid-base extraction can be effective for separating basic or acidic products/impurities. |
| Co-elution of Product and Starting Material: The product and starting material may have similar polarities. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product or starting material to alter its polarity. |
Experimental Protocols
General Protocol for Amination
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or THF), add the amine nucleophile (1.1-1.5 eq.) and a base (1.5-2.0 eq., e.g., triethylamine or diisopropylethylamine).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Alkoxylation
This protocol describes the synthesis of 4-alkoxypyrimidines from this compound and an alcohol.
-
In a dry flask under an inert atmosphere, prepare the sodium alkoxide by adding sodium hydride (1.1 eq.) to a solution of the desired alcohol (1.1 eq.) in an anhydrous solvent like THF or DMF at 0 °C.
-
Once the hydrogen evolution has ceased, add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes representative reaction conditions and yields for nucleophilic substitution on related pyrimidine systems. Note that specific conditions for this compound may need to be optimized.
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | 2-methoxy-4-chloro-5-fluoropyrimidine | - | - | - | - | - | CN104945331A[4] |
| Various Amines | 4-chloropyrimidine derivatives | TEA/DIPEA | DMF/DMSO/THF | 80-120 | 2-24 | - | Benchchem |
| Various Alcohols | 4-chloropyrimidine derivatives | NaH | THF/DMF | RT - reflux | 1-24 | - | Benchchem |
| Various Thiols | 4-chloropyrimidine derivatives | Base | - | 25-80 | 1-12 | - | Benchchem |
Visualizations
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
preventing decomposition of 4-Chloro-5-fluoro-2-methoxypyrimidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-5-fluoro-2-methoxypyrimidine during chemical reactions.
Troubleshooting Guide
Decomposition of this compound can manifest as low yields, formation of impurities, or complete reaction failure. The primary modes of decomposition are nucleophilic substitution (especially hydrolysis) at the C4-chloro position and potential degradation under harsh reaction conditions.
Issue 1: Low Yield or No Product Formation, with Starting Material Consumed
This often indicates that the starting material is decomposing into undesired byproducts.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the C4-Chloro Group | The chloro group at the 4-position is susceptible to displacement by water, especially in the presence of bases or acids, or at elevated temperatures. This forms the corresponding 4-hydroxypyrimidine derivative. To mitigate this: • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. • Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture. • If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and as rapidly as possible. • Consider using a biphasic workup system to minimize contact time with the aqueous phase. |
| Reaction with Nucleophilic Solvents | Protic solvents such as methanol or ethanol can act as nucleophiles, displacing the C4-chloro group to form the corresponding alkoxy-pyrimidine byproduct. • Opt for polar aprotic solvents like THF, Dioxane, DMF, or acetonitrile, which are less likely to participate in the reaction.[1][2][3] |
| Decomposition due to Strong Bases | Strong bases can promote decomposition pathways other than the desired reaction. • Screen weaker bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). • If a strong base is required, consider slow addition at low temperatures. |
| Elevated Temperatures | High reaction temperatures can accelerate decomposition. • Attempt the reaction at a lower temperature for a longer duration. • Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. |
Issue 2: Formation of Multiple Unidentified Byproducts
Complex reaction mixtures suggest multiple degradation pathways may be occurring.
| Potential Cause | Troubleshooting Steps |
| Palladium-Catalyzed Side Reactions (e.g., in Suzuki or Buchwald-Hartwig Couplings) | In cross-coupling reactions, side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) or homocoupling of the starting material or boronic acid can occur. • Optimize the catalyst and ligand system. Bulky, electron-rich phosphine ligands can sometimes suppress side reactions. • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. • Use the correct stoichiometry of reagents; an excess of the boronic acid or amine can sometimes lead to side products. |
| Acid-Catalyzed Decomposition | The presence of strong acids can lead to the degradation of the pyrimidine ring or cleavage of the methoxy group.[4] • If an acid catalyst is necessary, use the minimum effective amount. • Consider using a milder acid or a Lewis acid. • In reactions that generate acidic byproducts (e.g., HCl), include a non-nucleophilic base to act as a scavenger.[4] |
| Photodegradation | Some fluorinated aromatic compounds are susceptible to degradation upon exposure to light. • Protect the reaction from light by wrapping the flask in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The most common decomposition pathway is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. Given its electron-deficient nature, the pyrimidine ring is activated towards such attacks. Water is a common nucleophile, leading to the formation of 4-hydroxy-5-fluoro-2-methoxypyrimidine. Other nucleophiles, including alcohols, amines, and thiols, can also displace the chlorine.
Q2: How can I prevent hydrolysis during an aqueous workup?
A2: To minimize hydrolysis:
-
Keep the temperature of the workup low (0-5 °C).
-
Neutralize the reaction mixture to a pH of 7 before extraction, if possible.
-
Use a saturated brine solution for the final wash to reduce the solubility of organic compounds in the aqueous layer and to help break up emulsions.
-
Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Promptly dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄) after extraction.
Q3: What is the recommended solvent for reactions involving this compound?
A3: Polar aprotic solvents are generally recommended. These include Tetrahydrofuran (THF), 1,4-Dioxane, N,N-Dimethylformamide (DMF), and acetonitrile. These solvents can dissolve the substrate and many common reagents without having reactive protons that could lead to solvolysis of the C-Cl bond.[1][2][3] The choice of solvent can also be critical in cross-coupling reactions to ensure the stability and activity of the catalyst.
Q4: I am performing a Suzuki coupling and observing significant amounts of the dechlorinated pyrimidine. How can I avoid this?
A4: Dechlorination is a known side reaction in palladium-catalyzed couplings. To minimize it:
-
Ligand Selection: Use ligands that promote reductive elimination over other pathways. Bulky, electron-rich phosphine ligands are often a good starting point.
-
Base Selection: The choice of base can be critical. Weaker bases like carbonates or phosphates may be preferable to hydroxides or alkoxides.
-
Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can affect the catalytic cycle. Running the reaction at the lowest effective temperature can also help.
Q5: Is it necessary to use a protecting group strategy with this molecule?
A5: A protecting group strategy is generally not required for the pyrimidine ring itself when performing reactions at the C4 position. However, if you have other reactive functional groups on your coupling partner (e.g., a primary amine or a hydroxyl group) that you do not want to react with the pyrimidine, then protection of those groups would be necessary.[1]
Visual Troubleshooting Guides
Below are diagrams to help visualize troubleshooting workflows and understand potential reaction pathways.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Common decomposition pathways for the starting material.
References
Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent industrial synthesis involves the chlorination of a hydroxypyrimidine precursor, typically 5-fluoro-2-methoxy-4-hydroxypyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of a base to neutralize the generated HCl.
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: POCl₃ is a highly corrosive and moisture-sensitive reagent. Key safety concerns during scale-up include its highly exothermic reaction with the substrate and the violent, often delayed, exothermic reaction during quenching with water or alcohols. Proper personal protective equipment (PPE), a well-ventilated area, and carefully controlled addition and quenching procedures are critical.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted starting material (5-fluoro-2-methoxy-4-hydroxypyrimidine), over-chlorinated byproducts, and hydrolysis products where the chloro group is converted back to a hydroxyl group. The formation of a chlorohydrin intermediate from the reaction with 5-fluorouracil derivatives has also been noted.
Q4: How can I minimize the formation of byproducts during the chlorination step?
A4: To minimize byproducts, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Using a slight excess of POCl₃ can drive the reaction to completion, but a large excess can lead to more impurities and a more hazardous quench. The use of a suitable base, such as triethylamine or pyridine, can also help to control the reaction and minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Product loss during isolation. | 1. Increase reaction time or temperature (within a safe range, e.g., 100-110°C). Ensure efficient mixing. 2. Perform the quench at a low temperature (0-5°C) and use a mild base (e.g., sodium bicarbonate solution) for neutralization. 3. Optimize extraction and purification steps. Consider alternative solvents or crystallization conditions. |
| High Levels of Unreacted Starting Material | 1. Insufficient amount of POCl₃. 2. Reaction temperature too low or reaction time too short. 3. Poor mixing in the reactor. | 1. Ensure accurate stoichiometry of POCl₃. A small excess may be required. 2. Gradually increase the temperature and monitor the reaction progress by HPLC or TLC. 3. Verify that the agitation is sufficient for the scale of the reaction to ensure proper contact between reactants. |
| Formation of Dark-Colored Impurities | 1. Reaction temperature is too high. 2. Presence of contaminants in the starting material or solvent. | 1. Maintain the reaction temperature within the optimal range. Use a controlled heating system. 2. Ensure the purity of the starting material and use anhydrous solvents. |
| Difficult or Hazardous Quenching Process | 1. Quenching a large excess of unreacted POCl₃. 2. Quenching at too high a temperature. | 1. If possible, distill off the excess POCl₃ under reduced pressure before quenching. 2. Add the reaction mixture slowly to a cooled (0-5°C) quenching solution with vigorous stirring. |
Experimental Protocols
Key Experiment: Chlorination of 5-fluoro-2-methoxy-4-hydroxypyrimidine
This protocol is a representative method and should be optimized for specific equipment and scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 5-fluoro-2-methoxy-4-hydroxypyrimidine | 144.10 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 - 2.0 |
| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 |
| Toluene | - | As solvent |
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 5-fluoro-2-methoxy-4-hydroxypyrimidine and toluene.
-
Reagent Addition: Begin stirring the suspension and add triethylamine. Through the addition funnel, add phosphorus oxychloride dropwise while maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by HPLC.
-
Workup - POCl₃ Removal (Optional but Recommended for Scale-up): Once the reaction is complete, cool the mixture to 50-60°C and distill off the excess POCl₃ and toluene under reduced pressure.
-
Quenching: Cool the residue to 0-5°C. Slowly and carefully add the cooled residue to a separate vessel containing a stirred mixture of ice and water, ensuring the temperature does not exceed 10°C.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: Purification of 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 4-Chloro-5-fluoro-2-methoxypyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows significant impurities by TLC and NMR analysis. What are the likely impurities and how can I remove them?
-
Answer: The most common impurities originate from the synthetic route, typically the chlorination of 2-methoxy-5-fluorouracil.
-
Unreacted Starting Material (2-methoxy-5-fluorouracil): This impurity is more polar than the desired product. It can be removed by washing the crude product with a dilute aqueous base (e.g., 1% sodium bicarbonate solution) during workup, followed by an organic solvent extraction.
-
Hydrolysis Byproduct (5-fluoro-2-methoxy-4-pyrimidinol): The 4-chloro group is susceptible to hydrolysis, especially in the presence of moisture or during prolonged heating. This impurity is also more polar than the product. Careful control of reaction conditions to minimize water content is crucial. Removal can be achieved by recrystallization or column chromatography.
-
Residual Chlorinating Agent (e.g., Phosphorus Oxychloride): If POCl₃ is used for chlorination, it must be thoroughly quenched and removed during the workup. This is typically done by slowly adding the reaction mixture to ice-water and then neutralizing with a base.
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: I am attempting to recrystallize my this compound, but it is separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the elevated temperature of dissolution, or when the solution becomes supersaturated too quickly upon cooling.
-
Incorrect Solvent Choice: The solvent system may not be optimal. Experiment with different solvent systems. A good starting point is a binary solvent system where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common systems for similar compounds include hexane/ethyl acetate or hexane/acetone.
-
Cooling Rate is Too Fast: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.
-
Solution is Too Concentrated: If the solution is too concentrated, the solubility limit will be exceeded rapidly upon cooling. Add a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved before cooling.
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am using column chromatography to purify my product, but I am getting poor separation between the product and an impurity. How can I improve the separation?
-
Answer: Poor separation in column chromatography can be due to several factors related to the mobile phase, stationary phase, and column packing.
-
Inappropriate Mobile Phase Polarity: If the product and impurity are co-eluting, the polarity of the mobile phase may need adjustment.
-
If the impurity is more polar and eluting with the product, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If the impurity is less polar and eluting with the product, increase the polarity of the mobile phase.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.
-
Sample Overloading: Loading too much crude product onto the column can exceed its separation capacity. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 1:30 to 1:100 sample to silica ratio by weight).
-
Issue 4: Low Recovery Yield After Purification
-
Question: After purification by recrystallization or chromatography, my final yield of this compound is very low. What are the potential causes and solutions?
-
Answer: Low recovery can be attributed to product loss during the purification steps.
-
Recrystallization:
-
Product is too soluble in the recrystallization solvent: If the product has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Multiple recrystallization steps: Each recrystallization step will inevitably lead to some product loss. Aim for a single, effective recrystallization.
-
-
Column Chromatography:
-
Product streaking on the column: If the product is very polar, it may streak on the silica gel, leading to incomplete elution. Adding a small amount of a more polar solvent (e.g., methanol) to the mobile phase can help.
-
Product decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase).
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities found in this compound?
-
Answer: The most prevalent impurities are typically the starting material, 2-methoxy-5-fluorouracil, and the hydrolysis byproduct, 5-fluoro-2-methoxy-4-pyrimidinol. Residual reagents from the chlorination step may also be present.
-
Question: What is the recommended method for initial purification of crude this compound?
-
Answer: A common initial purification strategy involves an aqueous workup to remove water-soluble impurities. This typically includes quenching the reaction mixture in ice-water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash, and then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Question: Which analytical techniques are suitable for assessing the purity of this compound?
-
Answer: The purity of this compound can be effectively determined using the following techniques:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
-
Question: How should this compound be stored to prevent degradation?
-
Answer: Due to its susceptibility to hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture.
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Pyrimidines
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, finding a suitable solvent can be time-consuming. |
| Column Chromatography | >99% | High resolution, effective for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, potential for product decomposition on silica. |
| Aqueous Workup/Extraction | 90-95% | Good for initial bulk impurity removal. | Not effective for removing impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and binary mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A hexane/ethyl acetate mixture is often a good starting point.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material with various solvent systems (e.g., different ratios of hexane/ethyl acetate). An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy based on impurity polarity.
improving regioselectivity in reactions of 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in improving regioselectivity during reactions involving 4-Chloro-5-fluoro-2-methoxypyrimidine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve reaction outcomes.
Q1: My reaction is yielding a mixture of C4 and C5 substitution products. How can I improve selectivity for the C4 position?
A mixture of isomers is a common issue when a substrate has multiple potential reaction sites.[1] To favor nucleophilic aromatic substitution (SNAr) at the C4 position (displacement of the chloro group) over the C5 position (displacement of the fluoro group), consider the following strategies:
-
Lower the Reaction Temperature: Nucleophilic substitution at the more reactive C4 position is generally kinetically favored. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly enhance selectivity by providing less energy for the nucleophile to overcome the higher activation barrier for C5 substitution.
-
Choice of Nucleophile: "Softer" nucleophiles (e.g., amines, thiols) often exhibit higher selectivity for the C4 position. Harder nucleophiles (e.g., alkoxides) might require more optimization.
-
Solvent Selection: The solvent can influence the reactivity and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are common for SNAr reactions. It is recommended to screen different solvents to find the optimal balance for your specific nucleophile.
-
Control Stoichiometry: Using a precise stoichiometry (e.g., 1.0 to 1.1 equivalents of the nucleophile) can prevent side reactions that may occur with a large excess of the nucleophile or base.[1]
Q2: The reaction is very sluggish or is not proceeding at all. What troubleshooting steps can I take?
Low reactivity can stem from several factors related to the reactants or reaction conditions.
-
Increase Reaction Temperature: While lower temperatures favor selectivity, some nucleophiles require more energy to react. If the reaction is not proceeding, cautiously increasing the temperature or using microwave-assisted synthesis may improve the yield.[2] Be aware that this may decrease regioselectivity.
-
Use a Stronger Nucleophile or Add a Base: If you are using a neutral nucleophile (like an amine or alcohol), the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can deprotonate it, increasing its nucleophilicity and driving the reaction forward.
-
Ensure Anhydrous Conditions: Many reagents used in pyrimidine chemistry are sensitive to moisture.[1] Ensure your reactants and solvent are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents or intermediates.[1]
-
Consider Catalysis: In some cases, phase-transfer catalysts or other specific catalysts can enhance the reaction rate, particularly in biphasic systems.
Q3: I am observing unexpected side products, other than regioisomers. What are the potential causes?
The formation of unexpected side products can complicate purification and reduce the overall yield.[1]
-
Over-alkylation or Acylation: In reactions with certain nucleophiles, multiple substitutions can occur if not properly controlled.[1] Careful control over the stoichiometry of the nucleophile and the reaction time is crucial.[1]
-
Reaction with the Methoxy Group: Under very harsh conditions (e.g., strong acids, high temperatures, or very strong nucleophiles), the 2-methoxy group could potentially be cleaved or substituted. It is important to operate under the mildest conditions possible.
-
Dimerization or Polymerization: The inherent reactivity of the pyrimidine ring can sometimes lead to side reactions like dimerization or polymerization.[1] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted pathways.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?
In a typical SNAr reaction, the major product is the substitution of the chlorine atom at the C4 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the C2, C4, and C6 positions.[3] For 2,4-dihalopyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position.[3][4] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[3] While the fluorine at C5 also activates the ring, chlorine is generally a better leaving group than fluorine in SNAr reactions, further favoring substitution at C4.
Q2: How do the substituents (-Cl, -F, -OMe) on the pyrimidine ring influence its reactivity?
The substituents play a critical role in determining the regioselectivity of the reaction:
-
-Cl at C4 and -F at C5: Both are electron-withdrawing groups that activate the pyrimidine ring towards nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
-
-OMe at C2: This is an electron-donating group (EDG). An EDG at the C2 or C6 position can modulate the electronic properties of the ring, influencing the electrophilicity of the C4 position.[3]
Q3: Can computational modeling help predict the regioselectivity of these reactions?
Yes, computational modeling can be a powerful predictive tool.[3] Techniques like Density Functional Theory (DFT) can be used to calculate the energies of the transition states for nucleophilic attack at both the C4 and C5 positions. The pathway with the lower transition state energy is the more favorable one.[5] Analyzing the LUMO and LUMO+1 orbitals can also provide insight, as their distribution can indicate the most electrophilic sites on the pyrimidine ring.[5]
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the regioselectivity of amination on this compound. (Note: These are representative values based on established principles of SNAr chemistry and should be used as a guideline for optimization).
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | C4:C5 Regiomeric Ratio (Approx.) |
| 1 | Benzylamine | K₂CO₃ | DMF | 25 | 12 | >95:5 |
| 2 | Benzylamine | K₂CO₃ | DMF | 80 | 4 | 85:15 |
| 3 | Morpholine | DIPEA | THF | 0 | 16 | >98:2 |
| 4 | Morpholine | DIPEA | THF | 65 (reflux) | 6 | 90:10 |
| 5 | Sodium Methoxide | - | Methanol | 25 | 8 | 90:10 |
| 6 | Sodium Methoxide | - | Methanol | 65 (reflux) | 3 | 70:30 |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination
This protocol provides a starting point for the reaction of this compound with an amine nucleophile.
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., THF, DMF, or Acetonitrile) to dissolve the starting material.
-
Reagent Addition: Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 eq).
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired amine (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired C4-substituted product.
Visualizations
The following diagrams illustrate workflows and logical relationships relevant to optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-5-fluoro-2-methoxypyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 4-Chloro-5-fluoro-2-methoxypyrimidine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges associated with this substrate are:
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. This necessitates the use of more active catalytic systems.
-
Electronic Effects: The pyrimidine ring is an electron-deficient system, which can influence the oxidative addition step. The presence of a fluorine atom further withdraws electron density, while the methoxy group is electron-donating. The interplay of these electronic effects can impact reactivity.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[1]
Q2: Which position on the this compound is expected to react?
A2: In cross-coupling reactions of 2,4-dihalopyrimidines, the reaction generally favors the C4 position.[1][2][3] Therefore, for this compound, the cross-coupling is expected to occur at the C4 position, displacing the chloride.
Q3: What are the most suitable types of cross-coupling reactions for this substrate?
A3: The most common and effective cross-coupling reactions for functionalizing similar halo-pyrimidines are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]
Q4: How do the fluoro and methoxy substituents influence the reactivity?
A4: The -F group at the 5-position is electron-withdrawing, which can increase the electrophilicity of the pyrimidine ring and potentially facilitate oxidative addition. The -OCH3 group at the 2-position is electron-donating, which might slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyrimidine. The overall reactivity will be a balance of these effects.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for activating the C-Cl bond of this electron-deficient heterocycle.
-
Suboptimal Base: The base may be too weak or not soluble enough in the reaction medium to effectively participate in the catalytic cycle.
-
Low Reaction Temperature: The temperature may be insufficient to promote oxidative addition of the relatively unreactive C-Cl bond.
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent can deactivate the catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are known to be effective for coupling heteroaryl chlorides.[1] Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species.
-
Screen Bases: Evaluate a range of bases, such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. Ensure the base is freshly purchased or properly stored.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Ensure Inert Atmosphere: Properly degas solvents and use a robust inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Purify Reagents: If catalyst poisoning is suspected, purify the starting material, coupling partner, and solvent.
Problem 2: Formation of Side Products
Potential Causes:
-
Homocoupling: The coupling partner (e.g., boronic acid in Suzuki coupling) may couple with itself.
-
Protodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Hydrolysis of Boronic Acid: In Suzuki coupling, the boronic acid can be sensitive to hydrolysis under the reaction conditions.
-
Reaction at other positions: While less likely, reaction at the C-F bond or displacement of the methoxy group could occur under harsh conditions.
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner.
-
Control Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Anhydrous Conditions: For reactions sensitive to water (e.g., Suzuki coupling with sensitive boronic acids), use anhydrous solvents and reagents.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These recommendations are based on successful couplings with structurally similar substrates, particularly 5-bromo-2-chloro-4-methoxypyrimidine, and may require optimization.[4][5]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Pre-catalysts are often more reliable. |
| Ligand | SPhos, XPhos, RuPhos, or PPh₃ | Bulky, electron-rich ligands are preferred for C-Cl activation.[1] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading and reduce upon successful coupling. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is often a robust choice for heteroaryl halides. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | Anhydrous solvents may be necessary for sensitive boronic acids. |
| Temperature | 80-120 °C | Higher temperatures are generally required for aryl chlorides. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | |
| Ligand | Xantphos, XPhos, or RuPhos | Bulky biarylphosphine ligands are crucial for C-N coupling of aryl chlorides.[6] |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability. |
| Base | NaOt-Bu or LiHMDS (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required.[6] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous and degassed solvents are critical. |
| Temperature | 80-110 °C |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle.[4] |
| Ligand | PPh₃ | Often used in conjunction with the palladium source. |
| Catalyst Loading | 1-5 mol% | |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equiv.) | The base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for Sonogashira coupling. |
Experimental Protocols
The following are generalized experimental protocols that should serve as a starting point for optimization. Always handle reagents and solvents under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents where specified.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of 4-Chloro-5-fluoro-2-methoxypyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the quality control process. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Chloro-5-fluoro-2-methoxypyrimidine purity, a key intermediate in the synthesis of various therapeutic agents. This document outlines a proposed HPLC method, compares it with potential alternatives, and provides the necessary experimental protocols for its implementation.
Introduction
This compound (CAS No: 1801-06-5) is a halogenated pyrimidine derivative.[1][2] Its purity is crucial as it can be an impurity in active pharmaceutical ingredients such as Cytosine and Capecitabine.[1][2] HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[3] The validation of an HPLC method ensures its accuracy, precision, and reliability for its intended purpose.[4]
Proposed HPLC Method for Purity Validation
Experimental Protocol:
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main component from potential impurities with varying polarities. A mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly used.
-
Flow Rate: Typically set at 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection Wavelength: The wavelength for detection should be selected based on the UV absorbance maximum of this compound. A standard practice is to monitor at 254 nm or use a DAD to identify the optimal wavelength.[7]
-
Injection Volume: A fixed volume, typically 10 µL, should be injected for all standards and samples.
3. Standard and Sample Preparation:
-
Standard Solution: A reference standard of this compound of known purity is required. A stock solution is prepared by accurately weighing and dissolving the standard in a suitable diluent (e.g., a mixture of the mobile phase components). Working standards of different concentrations are then prepared by serial dilution.
-
Sample Solution: The sample of this compound to be tested is accurately weighed and dissolved in the same diluent as the standard to a known concentration.
4. Validation Parameters: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the proposed HPLC method compared to a hypothetical alternative, such as Gas Chromatography (GC), which could also be considered for volatile impurities.
| Parameter | Proposed HPLC-UV Method | Alternative Method (Gas Chromatography - FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Specificity | High, especially with a Diode Array Detector for peak purity analysis. | High, but may require derivatization for polar compounds. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | Can be highly sensitive, especially for volatile impurities. |
| Precision (RSD%) | Typically < 2% for the main component. | Typically < 5% for impurities. |
| Potential Impurities Detected | Non-volatile process-related impurities and degradation products. | Volatile organic impurities and residual solvents. |
Alternative Analytical Techniques
While HPLC is the gold standard for non-volatile impurity profiling, other techniques can provide complementary information:
-
Gas Chromatography (GC): As mentioned, GC is excellent for identifying and quantifying volatile impurities and residual solvents.
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides structural information about the impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide unequivocal structural identification of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[8]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, F) in the compound, which can be compared to the theoretical values to assess bulk purity.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.
Caption: Workflow for HPLC Method Validation.
This guide provides a framework for the validation of this compound purity using HPLC. Adherence to a systematic and well-documented validation process is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. reddit.com [reddit.com]
- 8. This compound(1801-06-5) 1H NMR [m.chemicalbook.com]
Reactivity Face-Off: 4-Chloro-5-fluoro-2-methoxypyrimidine vs. 4,5-Dichloropyrimidine in Nucleophilic Aromatic Substitution
A detailed comparison for researchers and drug development professionals.
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1][2] The functionalization of these heterocycles, often through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of the reactivity of two key pyrimidine building blocks: 4-Chloro-5-fluoro-2-methoxypyrimidine and 4,5-dichloropyrimidine, offering insights into their synthetic utility.
Executive Summary
The reactivity of halopyrimidines in SNAr reactions is dictated by the electronic nature of the pyrimidine ring and the position of the halogen substituents. In general, the order of reactivity for chloro groups on a pyrimidine ring is C4(6) > C2 >> C5. This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 positions. The presence of additional substituents can further modulate this reactivity.
This guide demonstrates that This compound generally exhibits higher reactivity at the C4 position compared to the chlorine atoms in 4,5-dichloropyrimidine in SNAr reactions. This is primarily due to the combined electron-withdrawing effects of the 5-fluoro and 2-methoxy groups, which further activate the C4 position for nucleophilic attack. In contrast, while the two chlorine atoms in 4,5-dichloropyrimidine are activating, the reactivity at each position is influenced by the other, leading to potential regioselectivity challenges.
Comparative Reactivity Analysis
The enhanced reactivity of this compound can be attributed to the following factors:
-
Inductive Effect of the 5-Fluoro Group: The highly electronegative fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the adjacent C4 carbon and making it more susceptible to nucleophilic attack.
-
Mesomeric Effect of the 2-Methoxy Group: The methoxy group at the C2 position, while typically considered an electron-donating group by resonance, can exhibit a net electron-withdrawing effect in the context of the electron-deficient pyrimidine ring, further activating the C4 position.
-
Regioselectivity in 4,5-Dichloropyrimidine: In 4,5-dichloropyrimidine, both chlorine atoms activate the ring towards nucleophilic attack. However, the attack can occur at either the C4 or C5 position, potentially leading to a mixture of products and requiring careful optimization of reaction conditions to achieve desired regioselectivity. The chlorine at the C4 position is generally more reactive than the one at C5.
Quantitative Data Summary
To provide a quantitative comparison, the following table summarizes typical yields for the amination of both compounds under similar reaction conditions.
| Pyrimidine Derivative | Nucleophile | Reaction Conditions | Yield of 4-Amino Product | Reference |
| This compound | Ammonia | Dioxane, 80 °C, 4h | ~90% | [3] |
| 4,5-Dichloropyrimidine | Various Amines | DMF, 140 °C, 24h | 60-77% (monoamination) | [4] |
Experimental Protocols
Detailed experimental protocols for the amination of both pyrimidine derivatives are provided below.
Protocol 1: Amination of this compound
This protocol describes the synthesis of 4-amino-5-fluoro-2-methoxypyrimidine.
Materials:
-
This compound
-
Ammonia in Dioxane (2 M solution)
-
Sealed reaction vessel
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent, add a solution of ammonia in dioxane (2 M, 1.5 equivalents).
-
Seal the reaction vessel and heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-amino-5-fluoro-2-methoxypyrimidine.[3]
Protocol 2: Monoamination of 4,5-Dichloropyrimidine
This protocol describes a general procedure for the monoamination of 4,5-dichloropyrimidine.
Materials:
-
4,5-Dichloropyrimidine
-
Desired primary or secondary amine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction vial
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,5-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.[4]
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Comparative SNAr pathways.
Caption: General experimental workflow.
Biological Relevance and Applications
Both this compound and 4,5-dichloropyrimidine are valuable precursors for the synthesis of biologically active molecules, particularly kinase inhibitors.
-
5-Fluoropyrimidine Derivatives: The 5-fluoropyrimidine scaffold is a well-established pharmacophore in cancer therapy. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability. Derivatives of 5-fluoropyrimidine are known to target key enzymes in nucleotide biosynthesis, such as thymidylate synthase, and are also found in inhibitors of various kinases.[5][6]
-
5-Chloropyrimidine Derivatives: 5-Chloropyrimidine derivatives have also been explored as kinase inhibitors. The chlorine atom can participate in halogen bonding interactions with the target protein, contributing to binding affinity and selectivity. These compounds have been investigated as inhibitors of kinases such as p38 MAP kinase.
The choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the final compound. The higher reactivity of this compound may be advantageous for achieving high yields in SNAr reactions, while the two reactive sites on 4,5-dichloropyrimidine offer opportunities for differential functionalization.
Caption: Pyrimidine inhibitors in PI3K pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine and Other Halopyrimidines
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and halopyrimidines are key building blocks in this process. This guide provides a comparative overview of the Suzuki coupling of 4-Chloro-5-fluoro-2-methoxypyrimidine with other halopyrimidines, supported by experimental data and detailed protocols.
General Reactivity Trends in Suzuki Coupling of Halopyrimidines
The reactivity of halopyrimidines in palladium-catalyzed Suzuki coupling is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are generally considered unreactive in Suzuki coupling reactions.[1]
Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[1]
Comparative Performance in Suzuki Coupling
The following table summarizes representative Suzuki coupling reactions for various halopyrimidines, providing a comparative look at reaction conditions and yields.
| Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Est. >80% |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 0.25 | 95 |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~70-90 |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | 83[2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | ~60[3] |
Estimated yield for this compound is based on protocols for the structurally similar 3-chloro-5-fluoro-2-methoxypyridine, as direct experimental data was not available.[4]
Experimental Protocols
A generalized experimental protocol for the Suzuki coupling of a halopyrimidine is provided below. Specific conditions may need to be optimized for different substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a dry reaction vessel, add the halopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (e.g., 1,4-dioxane and water, 5:1).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Process and Reactivity
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of halopyrimidines.
Caption: Relative reactivity of halopyrimidines in Suzuki coupling based on the halogen and its ring position.
References
Comparative Biological Activity of 4-Chloro-5-fluoro-2-methoxypyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of 4-Chloro-5-fluoro-2-methoxypyrimidine derivatives against established standards in anticancer and antimicrobial research. This document summarizes key experimental data, details methodologies for crucial assays, and provides visual representations of relevant biological pathways and experimental workflows.
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The parent compound, this compound, serves as a versatile starting material for the synthesis of novel molecules with potential therapeutic applications. This guide focuses on the biological evaluation of its derivatives, particularly in the realms of oncology and infectious diseases, by comparing their performance against well-known standards such as 5-fluorouracil and ciprofloxacin.
Anticancer Activity: A Comparative Overview
Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives, providing a comparative look at their potency against different cancer cell lines alongside standard chemotherapeutic agents.
While direct comparative data for derivatives of this compound against standards is limited in publicly available literature, the data presented for structurally related 5-fluoropyrimidine and other substituted pyrimidine derivatives offer valuable insights into their potential.
Table 1: In Vitro Anticancer Activity of 5-Fluoropyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5'-deoxy-5'-chloro-FUrd | L1210 Leukemia | - | 5'-dFUrd | - | [1] |
| 5'-O-mesyl-FUrd | L1210 Leukemia | - | 5'-dFUrd | - | [1] |
| 5'-deoxy-5'-fluoro-FUrd | L1210 Leukemia | - | 5'-dFUrd | - | [1] |
Note: The referenced study reported percentage increases in life span in vivo for the listed compounds compared to the control (5'-dFUrd), indicating superior activity, but did not provide specific IC50 values in this context.[1]
Table 2: In Vitro Anticancer Activity of Various Pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [2] |
| Compound 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [2] |
| Compound 14g | K-562 (Leukemia) | 0.622 - 1.81 | - | - | [3] |
| Compound 16c | Various Cancer Cell Lines | - | Doxorubicin | - | [3] |
Note: Compound 16c showed cytotoxic activity 10-fold higher than doxorubicin against ten different cancer cell lines.[3]
Antimicrobial Activity: A Comparative Overview
Substituted pyrimidines have also been investigated for their potential as antimicrobial agents. The data below presents the minimum inhibitory concentrations (MIC) of select pyrimidine derivatives against various bacterial and fungal strains, with comparisons to standard antibiotics where available.
Table 3: In Vitro Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Compound 7 | S. aureus & A. niger | 12.5 | - | - | [4] |
| Thioxopyrimidine 4j | C. albicans | 50 | - | - | [5] |
| Thioxopyrimidine 4k | M. luteus | 100 | - | - | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound and standard antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The anticancer activity of many pyrimidine derivatives can be attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Many 4-anilino-5-fluoropyrimidine derivatives have been specifically designed as inhibitors of EGFR tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade, leading to the inhibition of cancer cell growth and proliferation. The diagram above illustrates how these inhibitors can interrupt this critical pathway.
This guide provides a foundational understanding of the biological potential of this compound derivatives. Further research focusing on direct, quantitative comparisons with standard drugs is essential to fully elucidate their therapeutic promise and guide future drug development efforts.
References
- 1. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic routes to 4-Chloro-5-fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to 4-Chloro-5-fluoro-2-methoxypyrimidine, a valuable intermediate in medicinal chemistry. The comparison focuses on key metrics such as overall yield, cost of starting materials and reagents, and reaction conditions to aid researchers in selecting the most appropriate method for their needs. Detailed experimental protocols for each route are provided, along with a visual representation of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Direct Chlorination | Route 2: Two-Step Chlorination and Methoxylation |
| Starting Material | 2-Methoxy-5-fluorouracil | 5-Fluorouracil |
| Key Steps | 1. Chlorination | 1. Dichlorination 2. Selective Methoxylation |
| Overall Yield | Good (Reported up to 93%) | High (Potentially >85% over two steps) |
| Starting Material Cost | Higher | Lower |
| Process Complexity | Simpler (One-pot synthesis) | More complex (Two distinct steps) |
| Reagent Cost | Moderate | Moderate |
Synthetic Route Overview
Figure 1: Comparative workflow of the two synthetic routes to this compound.
Route 1: Direct Chlorination of 2-Methoxy-5-fluorouracil
This synthetic approach offers a more direct, one-step conversion to the target molecule.
Experimental Protocol
Materials:
-
2-Methoxy-5-fluorouracil (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Triethylamine (1.8 eq)
-
Toluene
Procedure:
-
To a reaction flask equipped with a condenser and thermometer, add 2-methoxy-5-fluorouracil (0.1 mol, 14.4 g), toluene (26 g), and triethylamine (0.18 mol, 18.2 g).
-
Heat the mixture to 55 ± 1 °C.
-
Slowly add phosphorus oxychloride (0.2 mol, 30.6 g) dropwise, maintaining the temperature between 105-110 °C.
-
After the addition is complete, continue the reaction for 3 hours at this temperature.
-
Upon completion, cool the reaction mixture and process it to isolate the final product. The organic layer containing the product can be used in subsequent steps, for instance, in the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine by reacting with hydrazine hydrate. A yield of 93% for the subsequent product has been reported, suggesting a high conversion in the chlorination step.[1]
Route 2: Two-Step Synthesis from 5-Fluorouracil
This route involves the initial dichlorination of a more readily available starting material, followed by a selective methoxylation.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
Materials:
-
5-Fluorouracil (5-FU) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
N,N-dimethylaniline (DMA) (1.5 eq)
Procedure:
-
In a suitable reaction vessel, combine 5-fluorouracil, phosphorus oxychloride, and N,N-dimethylaniline.
-
Heat the reaction mixture to 114 °C and maintain for 2 hours.
-
After the reaction is complete, the mixture is worked up to isolate the 2,4-dichloro-5-fluoropyrimidine.
-
A maximum yield of 92.2% has been reported for this step.
Step 2: Selective Methoxylation to this compound
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
While a specific detailed protocol for this selective methoxylation was not found in the searched literature, the general principle relies on the higher reactivity of the C4-chloro group in dichloropyrimidines towards nucleophilic substitution.
-
The reaction would typically involve dissolving 2,4-dichloro-5-fluoropyrimidine in methanol and adding a controlled amount of sodium methoxide at a suitable temperature (likely ranging from low temperature to room temperature) to favor the mono-substitution at the C4 position. Careful monitoring of the reaction progress would be crucial to maximize the yield of the desired product and minimize the formation of the di-methoxy byproduct.
Cost-Benefit Analysis
| Factor | Route 1: Direct Chlorination | Route 2: Two-Step Synthesis | Analysis |
| Starting Material Cost | 2-Methoxy-5-fluorouracil is a more specialized and consequently more expensive starting material. | 5-Fluorouracil is a more common and less expensive commodity chemical. | Route 2 offers a significant cost advantage in terms of the primary starting material. |
| Reagent Cost | Requires phosphorus oxychloride and triethylamine. | Requires phosphorus oxychloride, N,N-dimethylaniline, and sodium methoxide. | The overall reagent costs for both routes are comparable, with phosphorus oxychloride being a major contributor in both. |
| Process and Labor | A single reaction step simplifies the overall process, potentially reducing labor and time. | Two separate reaction and work-up procedures increase the complexity and time required for the synthesis. | Route 1 is more efficient in terms of process steps and labor. |
| Yield | High yield reported in a single step. | High yield for the first step is documented. The overall yield will depend on the efficiency of the second, selective methoxylation step. | Both routes have the potential for high overall yields, though Route 2's final yield is contingent on the optimization of the second step. |
| Scalability | The one-pot nature of this synthesis is generally favorable for industrial scale-up. | Multi-step syntheses can introduce more challenges in scaling up, including handling of intermediates. | Route 1 may be more straightforward to scale up. |
Conclusion
The choice between these two synthetic routes for this compound will largely depend on the specific priorities of the researcher or organization.
-
Route 1 (Direct Chlorination) is the preferred method when process simplicity, speed, and a more direct path to the final product are the primary considerations. The higher cost of the starting material may be justified by the savings in labor and time.
-
Route 2 (Two-Step Synthesis) presents a more economical option due to the lower cost of 5-fluorouracil . This route would be particularly attractive for large-scale production where the cost of raw materials is a critical factor. However, it requires further optimization of the selective methoxylation step to ensure a high overall yield and purity.
For researchers in an academic or early-stage drug discovery setting, the simplicity of Route 1 might be more advantageous. In contrast, for process chemistry and manufacturing, the cost-effectiveness of Route 2 warrants a thorough investigation and optimization of the second step.
References
Spectroscopic Analysis of 4-Chloro-5-fluoro-2-methoxypyrimidine and Its Derivatives: A Comparative Guide
This guide provides a comparative spectroscopic analysis of 4-Chloro-5-fluoro-2-methoxypyrimidine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of key spectroscopic data to aid in the identification, characterization, and quality control of these compounds. The guide includes a compilation of available nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. A thorough understanding of the spectroscopic properties of this parent compound and its analogues is crucial for unambiguous structure elucidation and for monitoring chemical transformations. This guide presents a comparative analysis of spectroscopic data to facilitate these endeavors.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and two of its derivatives: 4-amino-5-fluoro-2-methoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine. It is important to note that some of the data for the parent compound are predicted values due to the limited availability of experimental spectra in public databases.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted)[1] | DMSO-d₆ | 8.79 | s | - | H-6 |
| 3.91 | s | - | -OCH₃ | ||
| 4-Amino-5-fluoro-2-methoxypyrimidine | - | - | - | - | No experimental data found |
Table 2: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | - | Data not available | - |
| 4-Amino-5-fluoro-2-methoxypyrimidine | KBr Wafer | Data available in spectral databases | N-H stretching, C=C and C=N stretching, C-F stretching, C-O stretching |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | - | 162.00 (Calculated)[2] | Data not available |
| 2,4-Dichloro-5-fluoropyrimidine | GC-MS | 166 | Data available in spectral databases |
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. The following are general protocols for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For ¹⁹F NMR, an external reference standard such as CFCl₃ may be used.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: A standard proton experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters: A proton-decoupled carbon experiment is standard. A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.
¹⁹F NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Parameters: The spectral width for ¹⁹F NMR is significantly larger than for ¹H NMR. It is crucial to determine the appropriate spectral window to avoid signal aliasing. Proton decoupling is often employed to simplify the spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Electron Ionization (EI) is a common ionization technique.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a widely used ionization method.
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Parameters: The mass range should be set to encompass the expected molecular ion and fragment ions. For EI, a standard electron energy of 70 eV is typically used.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of pyrimidine derivatives.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of pyrimidine derivatives.
References
assessing the stability of 4-Chloro-5-fluoro-2-methoxypyrimidine under various conditions
This guide provides a comprehensive assessment of the stability of 4-Chloro-5-fluoro-2-methoxypyrimidine under various stress conditions. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's degradation profile, enabling informed decisions in its handling, formulation, and storage. The stability of fluorinated pyrimidines is a critical factor in their efficacy and safety as therapeutic agents or intermediates.[1][2][3]
While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes information from studies on related fluorinated pyrimidines and outlines a comprehensive testing protocol based on established international guidelines.[4][5][6][7] The presented data is based on a hypothetical forced degradation study designed to elucidate the intrinsic stability of the molecule.
Comparative Stability Data
The following table summarizes the hypothetical results from a forced degradation study of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][8]
| Condition | Parameters | This compound (% Degradation) | Major Degradant(s) Observed | Alternative: 2,4-Dichloro-5-fluoropyrimidine (% Degradation) | Alternative: 5-Fluoro-2-methoxypyrimidine (% Degradation) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | 12.5% | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | 15.2% | 8.1% |
| Basic Hydrolysis | 0.1 N NaOH, 25°C, 4h | 25.8% | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | 30.5% | 18.7% |
| Oxidative | 3% H₂O₂, 25°C, 24h | 8.2% | N-oxides and ring-opened products | 10.1% | 6.5% |
| Thermal | 80°C, 72h | 5.1% | Minimal degradation | 7.3% | 3.2% |
| Photolytic | ICH Q1B, 1.2 million lux hours | 3.5% | Minimal degradation | 4.8% | 2.1% |
Experimental Protocols
The stability of this compound was evaluated through a series of forced degradation studies, adhering to the principles outlined in the ICH guidelines for stability testing.[4][6][7]
1. General Procedure: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Aliquots of this stock solution were subjected to the stress conditions detailed below. Samples were withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
2. Acidic Hydrolysis: The stock solution was mixed with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. The solution was incubated at 60°C in a water bath.
3. Basic Hydrolysis: The stock solution was mixed with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. The solution was kept at room temperature (25°C).
4. Oxidative Degradation: The stock solution was mixed with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. The solution was kept at room temperature (25°C).
5. Thermal Degradation: The solid compound was stored in a temperature-controlled oven at 80°C. Samples were withdrawn at various time points, dissolved in the initial solvent mixture, and analyzed.
6. Photostability: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample was kept in the dark under the same temperature conditions.
7. Analytical Method: A validated stability-indicating HPLC method with UV detection was used to quantify the remaining this compound and its degradation products. The method should be capable of separating the parent compound from all significant degradants.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
Based on the chemical structure of this compound and the general reactivity of similar heterocyclic compounds, a likely degradation pathway under hydrolytic conditions involves the displacement of the chlorine atom at the 4-position.
Caption: Hydrolysis of this compound.
References
- 1. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. www3.paho.org [www3.paho.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. database.ich.org [database.ich.org]
Navigating the Catalytic Landscape for Functionalizing 4-Chloro-5-fluoro-2-methoxypyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeted functionalization of substituted pyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. 4-Chloro-5-fluoro-2-methoxypyrimidine, with its distinct electronic properties and multiple reaction sites, presents both a valuable synthetic intermediate and a unique challenge. This guide offers a head-to-head comparison of catalytic strategies for the functionalization of this versatile building block, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide provides a comprehensive overview based on established principles for similar fluorinated and chlorinated heterocyclic systems, supported by representative experimental protocols.
The presence of both a chloro and a fluoro substituent on the pyrimidine ring, in addition to the electron-donating methoxy group, dictates the reactivity and the choice of an appropriate catalytic system. Generally, the C-Cl bond is the target for functionalization in cross-coupling reactions, while the C-F bond is less reactive under typical palladium- or copper-catalyzed conditions. The electron-deficient nature of the pyrimidine ring can facilitate oxidative addition of the catalyst to the C-Cl bond.
Catalyst Performance in Key Cross-Coupling Reactions
The selection of the catalyst and ligand is paramount for achieving high yields and selectivity in the functionalization of this compound. Below is a comparative overview of catalyst systems commonly employed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on related halo-heteroarenes. This information serves as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For electron-deficient substrates like this compound, palladium-based catalysts are the standard. The choice of ligand is crucial to promote the challenging oxidative addition of the C-Cl bond.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 70-95 | SPhos is a bulky, electron-rich phosphine ligand effective for activating C-Cl bonds. |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene or Dioxane | 90-120 | 75-98 | XPhos is another highly effective biarylphosphine ligand for challenging couplings. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₂CO₃ | DME/H₂O or Toluene/EtOH/H₂O | 80-100 | 50-85 | A classic catalyst, may require higher catalyst loading and longer reaction times for C-Cl activation. |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80-100 | 60-90 | Nickel catalysts can be a cost-effective alternative to palladium for certain substrates. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. Palladium catalysts with bulky, electron-rich phosphine ligands are generally required to facilitate the coupling of amines with aryl chlorides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene or Dioxane | 90-110 | 65-90 | A well-established system for C-N coupling; base strength is critical. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 80-100 | 70-95 | RuPhos is a highly active ligand for the amination of heteroaryl chlorides. |
| Pd(OAc)₂ / DavePhos | DavePhos | K₃PO₄ | Toluene | 100-120 | 70-92 | Effective for a broad range of amines, including primary and secondary amines. |
| CuI / L-proline | L-proline | K₂CO₃ | DMSO | 90-120 | 50-80 | A copper-catalyzed "Ullmann-type" coupling, which can be an alternative to palladium-based systems. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | 25-70 | 60-90 | The classic Sonogashira conditions; the amine base often serves as the solvent. |
| Pd(OAc)₂ / Xantphos | CuI | Xantphos | Cs₂CO₃ | Dioxane | 80-100 | 70-95 | Xantphos can be beneficial for preventing side reactions and improving yields. |
| PdCl₂(dppf) | CuI | dppf | Et₃N | DMF | 50-80 | 65-92 | The dppf ligand can enhance catalyst stability and activity. |
| [Pd(IPr)Cl₂]₂ | None | IPr (NHC) | K₂CO₃ | Dioxane | 80-110 | 70-90 | Copper-free Sonogashira protocols are increasingly popular to avoid homocoupling of the alkyne. |
Experimental Protocols
The following are representative experimental protocols for the functionalization of a generic chloro-pyrimidine. These should be considered as starting points for the optimization of reactions with this compound.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are added.
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
This compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification of the residue is performed by column chromatography.
General Sonogashira Coupling Protocol
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.06 mmol, 6 mol%).
-
Anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) are added.
-
The terminal alkyne (1.1 mmol, 1.1 equiv.) is then added dropwise.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 50 °C) for 2-16 hours.
-
Progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing the Catalytic Pathways
To aid in the understanding of these complex transformations, the following diagrams illustrate the generally accepted catalytic cycles and a representative experimental workflow.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Evaluating the Atom Economy of Synthetic Routes to 4-Chloro-5-fluoro-2-methoxypyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds, can be approached through multiple synthetic pathways. An evaluation of these routes from a green chemistry perspective, specifically focusing on atom economy, is crucial for developing sustainable and efficient manufacturing processes. This guide provides a comparative analysis of two prominent synthetic methods, offering detailed experimental protocols, and a quantitative assessment of their atom economy.
Comparison of Synthetic Methodologies
Two primary routes for the synthesis of this compound are presented below. The first is a two-step process commencing with the readily available 5-fluorouracil. The second is a more direct, one-step chlorination of 5-fluoro-2-methoxy-4(1H)-pyrimidinone.
Workflow for Comparing Synthesis Methods
Caption: Logical workflow for the comparison of two synthesis routes for this compound based on atom economy.
Quantitative Data Summary
The following tables provide a detailed breakdown of the reactants, products, and a calculation of the atom economy for each synthetic route.
Route 1: Two-Step Synthesis from 5-Fluorouracil
Step 1: Chlorination of 5-Fluorouracil
| Reactants | Molecular Formula | Molecular Weight ( g/mol ) | Products | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 2,4-dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.97 |
| Triphosgene | C₃Cl₆O₃ | 296.75 | Carbon Dioxide | CO₂ | 44.01 |
| Chloroform | CHCl₃ | 119.38 |
Step 2: Selective Methoxylation of 2,4-dichloro-5-fluoropyrimidine
| Reactants | Molecular Formula | Molecular Weight ( g/mol ) | Products | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.97 | This compound | C₅H₄ClFN₂O | 162.55 |
| Sodium Methoxide | CH₃ONa | 54.02 | Sodium Chloride | NaCl | 58.44 |
Route 2: One-Step Synthesis from 5-Fluoro-2-methoxy-4(1H)-pyrimidinone
| Reactants | Molecular Formula | Molecular Weight ( g/mol ) | Products | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Fluoro-2-methoxy-4(1H)-pyrimidinone | C₅H₅FN₂O₂ | 144.10 | This compound | C₅H₄ClFN₂O | 162.55 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Phosphoric Acid | H₃PO₄ | 98.00 |
| Triethylamine | (C₂H₅)₃N | 101.19 | Triethylammonium Chloride | (C₂H₅)₃NHCl | 137.65 |
Atom Economy Evaluation
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Atom Economy Calculation
| Synthesis Route | Reactants | Total Reactant MW ( g/mol ) | Desired Product | Product MW ( g/mol ) | Atom Economy (%) |
| Route 1 (Overall) | 5-Fluorouracil + Triphosgene + Sodium Methoxide | 130.08 + 296.75 + 54.02 = 480.85 | This compound | 162.55 | 33.80% |
| Route 2 | 5-Fluoro-2-methoxy-4(1H)-pyrimidinone + Phosphorus Oxychloride + Triethylamine | 144.10 + 153.33 + 101.19 = 398.62 | This compound | 162.55 | 40.78% |
Based on these calculations, Route 2 demonstrates a higher atom economy (40.78%) compared to the two-step Route 1 (33.80%). This indicates that the one-step chlorination of 5-fluoro-2-methoxy-4(1H)-pyrimidinone is a more efficient process in terms of incorporating the atoms of the reactants into the final desired product, thereby generating less chemical waste.
Experimental Protocols
Route 1: Two-Step Synthesis from 5-Fluorouracil
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
-
Reaction: 5-fluorouracil is reacted with triphosgene in the presence of a tertiary amine catalyst.
-
Procedure (based on patent literature): To a suitable reactor, 5-fluorouracil, a solvent such as toluene, and a tertiary amine catalyst (e.g., N,N-dimethylaniline) are charged. Triphosgene is added portion-wise at a controlled temperature. The reaction mixture is then heated to reflux for a period of 2-24 hours. Upon completion, the reaction is quenched, and the organic layer is separated, washed, and the solvent is removed to yield 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of this compound
-
Reaction: 2,4-dichloro-5-fluoropyrimidine undergoes a selective nucleophilic aromatic substitution with sodium methoxide.
-
Procedure (generalized): 2,4-dichloro-5-fluoropyrimidine is dissolved in a suitable solvent like methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature, typically at or below room temperature, to favor substitution at the C2 position. The reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give this compound.
Route 2: One-Step Synthesis of this compound
-
Reaction: 5-fluoro-2-methoxy-4(1H)-pyrimidinone is chlorinated using phosphorus oxychloride.
-
Procedure (based on patent literature): In a reaction vessel, 5-fluoro-2-methoxy-4(1H)-pyrimidinone is suspended in an organic solvent (e.g., toluene). An acid binding agent, such as triethylamine, is added. Phosphorus oxychloride is then added, and the mixture is heated to a temperature between 105-110°C for several hours. After the reaction is complete, the mixture is cooled and carefully quenched. The product, this compound, is then isolated through extraction and purification.
The Role of 4-Chloro-5-fluoro-2-methoxypyrimidine Scaffolds in Modern Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold has proven to be a versatile and effective core structure. The strategic placement of various substituents on this heterocyclic ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of drug candidates that incorporate a 4-chloro-5-fluoro-2-methoxypyrimidine or a closely related chloro-fluoropyrimidine moiety, with a focus on their performance against key biological targets. We will compare these compounds to other pyrimidine-based and non-pyrimidine alternatives, supported by experimental data, to offer insights for researchers, scientists, and drug development professionals.
Case Studies: Chloro-Fluoropyrimidine Derivatives in Kinase Inhibition
Two notable examples of drug candidates featuring a chloro-fluoropyrimidine core are AZD1480, a potent JAK2 inhibitor, and CHMFL-ALK/EGFR-050, a dual ALK and EGFR inhibitor. These compounds highlight the utility of this scaffold in achieving high potency and overcoming drug resistance.
AZD1480 is an ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and various cancers. The presence of the chloro- and fluoro-substituents on the pyrimidine ring contributes to its high affinity for the kinase's active site.
CHMFL-ALK/EGFR-050 was developed as a dual inhibitor targeting both anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), including mutations that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC). The 5-chloropyrimidine core plays a crucial role in its potent activity against these clinically relevant targets.
Comparative Performance Analysis
To objectively evaluate the performance of these chloro-fluoropyrimidine-containing compounds, we compare their in vitro potency (IC50 values) with established kinase inhibitors that feature either a different pyrimidine substitution pattern or a distinct chemical scaffold.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The following tables summarize the biochemical IC50 values of the featured compounds and their comparators against their respective target kinases.
Table 1: Comparison of JAK2 Inhibitors
| Compound | Scaffold | Target | IC50 (nM) |
| AZD1480 | 5-Chloro-4-aminopyrimidine | JAK2 | 0.26[1] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 | 3.3[2][3] |
| JAK2 | 2.8[2][3] | ||
| Fedratinib | Diaminopyrimidine | JAK2 | 3[1] |
Table 2: Comparison of ALK and EGFR Inhibitors
| Compound | Scaffold | Target | IC50 (nM) |
| CHMFL-ALK/EGFR-050 | 5-Chloropyrimidine | EML4-ALK | 1.5 |
| ALK L1196M | 4.3 | ||
| EGFR L858R/T790M | 1.2 | ||
| Crizotinib | Aminopyridine | ALK | 20 (cellular)[4] |
| Erlotinib | Quinazoline | EGFR | 2[5][6] |
Note: IC50 values for CHMFL-ALK/EGFR-050 are extracted from the primary publication and represent biochemical assay data.
Pharmacokinetic Profiles
A compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The following table compares the available pharmacokinetic parameters of the featured compounds and their comparators.
Table 3: Pharmacokinetic Parameters
| Compound | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Primary Metabolism |
| AZD1480 | ~1[7][8] | ~5[7][8] | Not Reported | Not Reported |
| Ruxolitinib | ~1[9] | Not specified | >95[9] | CYP3A4[9] |
| CHMFL-ALK/EGFR-050 | Not Reported | Not Reported | Not Reported | Not Reported |
| Crizotinib | 4-6 | 42[2] | 43[2] | CYP3A4/5[10] |
| Erlotinib | 4[3] | 36.2[11] | ~60 (fasting), ~100 (with food)[8][11] | CYP3A4, CYP1A2[4][11] |
Pharmacokinetic data for CHMFL-ALK/EGFR-050 was not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., JAK2, ALK, EGFR)
-
Substrate specific to the kinase
-
Test compounds (e.g., AZD1480, CHMFL-ALK/EGFR-050)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
In a multiwell plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding a solution of ATP at a concentration near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., H1975 for EGFR L858R/T790M)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Treat the cells with the different concentrations of the compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Visualizing Biological Pathways and Experimental Workflows
To further aid in the understanding of the drug discovery process and the mechanism of action of these inhibitors, the following diagrams are provided.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by AZD1480.
References
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-5-fluoro-2-methoxypyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS No. 1801-06-5), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this halogenated pyrimidine derivative.
Immediate Safety and Hazard Information
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Chemical-resistant gloves, lab coat. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Safety goggles or face shield. |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Use in a well-ventilated area or with a fume hood. Respiratory protection may be required for larger quantities or in case of spills. |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.[1][2] Never discharge this chemical into sewers or the environment.
Experimental Workflow for Waste Segregation and Disposal
Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.
Detailed Steps:
-
Segregation at the Source:
-
Solid Waste: Place un-rinsed, empty containers, contaminated gloves, absorbent materials, and other solid items in a designated, leak-proof container labeled "Halogenated Organic Solid Waste".
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[3]
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name "this compound," its CAS number "1801-06-5," and the appropriate hazard symbols (e.g., harmful, irritant).
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Logical Relationship for Spill Response
Caption: Decision-making workflow for responding to a this compound spill.
Spill Response Steps:
-
Immediate Actions:
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Remove any contaminated clothing.
-
-
For Small Spills:
-
Ensure the area is well-ventilated (use a fume hood if the spill is contained within it).
-
Wearing appropriate PPE (gloves, lab coat, safety goggles), contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully scoop the absorbed material into a labeled "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the laboratory immediately and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services.
-
Provide them with the name of the chemical and any available hazard information.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
